Technical Documentation Center

Monomethyl-5-nitroisophthalate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Monomethyl-5-nitroisophthalate

Core Science & Biosynthesis

Foundational

Monomethyl-5-nitroisophthalate CAS number and chemical identifiers

An In-depth Technical Guide to Monomethyl-5-nitroisophthalate Introduction Monomethyl-5-nitroisophthalate is a pivotal chemical intermediate with significant applications in the pharmaceutical and life sciences sectors....

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Monomethyl-5-nitroisophthalate

Introduction

Monomethyl-5-nitroisophthalate is a pivotal chemical intermediate with significant applications in the pharmaceutical and life sciences sectors. Its unique molecular architecture, featuring a nitro group, a carboxylic acid, and a methyl ester on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key applications, with a particular focus on its role in drug discovery and development.

Chemical Identity and Properties

A clear understanding of the fundamental chemical identifiers and physicochemical properties of Monomethyl-5-nitroisophthalate is essential for its effective use in research and manufacturing.

Chemical Identifiers

The following table summarizes the key chemical identifiers for Monomethyl-5-nitroisophthalate.

IdentifierValue
CAS Number 1955-46-0[1][2]
IUPAC Name 3-methoxycarbonyl-5-nitrobenzoic acid[3]
Molecular Formula C9H7NO6[1][3]
Molecular Weight 225.15 g/mol [3][4]
InChI InChI=1S/C9H7NO6/c1-16-9(13)6-2-5(8(11)12)3-7(4-6)10(14)15/h2-4H,1H3,(H,11,12)[3]
InChI Key ZCRNIIJXDRYWDU-UHFFFAOYSA-N[3][5]
Canonical SMILES COC(=O)C1=CC(=CC(=C1)C(=O)O)[O-][3][5]
Synonyms 5-Nitroisophthalic Acid Monomethyl Ester, Methyl 5-nitroisophthalate, Mono-methyl 5-nitroisophthalate, 3-methoxycarbonyl-5-nitrobenzoic Acid, Methyl Hydrogen 5-nitroisophthalate[1][3][5]
Physicochemical Properties

The physical and chemical properties of Monomethyl-5-nitroisophthalate are crucial for determining its handling, storage, and reaction conditions.

PropertyValue
Physical State Solid, crystalline powder[6][7]
Color White to light yellow[6][7]
Melting Point 181 - 185 °C[7][8]
Boiling Point 419.7 °C at 760 mmHg[1]
Density 1.484 g/cm³[1]
Water Solubility Insoluble[1][7]
Purity Typically ≥98.0%[1][6]

Synthesis and Manufacturing

The synthesis of Monomethyl-5-nitroisophthalate can be achieved through several routes, primarily involving the parent compound, 5-nitroisophthalic acid, or its dimethyl ester derivative.

Synthetic Pathways

Two common methods for the preparation of Monomethyl-5-nitroisophthalate are:

  • Regioselective Partial Hydrolysis of Dimethyl-5-nitroisophthalate: This is a widely used method that involves the selective hydrolysis of one of the two methyl ester groups of dimethyl-5-nitroisophthalate. Careful control of reaction conditions, such as the amount of base and reaction time, is critical to favor the formation of the monoester and minimize the production of the dicarboxylic acid.[9][10]

  • Direct Esterification of 5-Nitroisophthalic Acid: This method involves the direct reaction of 5-nitroisophthalic acid with methanol in the presence of a strong acid catalyst. To obtain the monomethyl ester, the reaction conditions must be precisely controlled to prevent the formation of the dimethyl ester.[9]

Experimental Protocol: Hydrolysis of Dimethyl-5-nitroisophthalate

The following is a representative protocol for the synthesis of Monomethyl-5-nitroisophthalate via the hydrolysis of dimethyl-5-nitroisophthalate.

Materials:

  • Dimethyl-5-nitroisophthalate

  • Methanol

  • Sodium hydroxide

  • Water

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve Dimethyl-5-nitroisophthalate in methanol in a suitable reaction flask.

  • Prepare a solution of sodium hydroxide in water.

  • Slowly add the sodium hydroxide solution to the methanolic solution of the diester while stirring.

  • Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain Monomethyl-5-nitroisophthalate.

Synthesis Workflow Diagram

Synthesis_Workflow Start Dimethyl-5-nitroisophthalate + Methanol Reaction Partial Hydrolysis (NaOH, H2O, Reflux) Start->Reaction Acidification Acidification (HCl) Reaction->Acidification Product Monomethyl-5-nitroisophthalate Acidification->Product

Caption: Synthesis workflow for Monomethyl-5-nitroisophthalate.

Applications in Research and Drug Development

Monomethyl-5-nitroisophthalate serves as a crucial intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical industry.

Precursor for Iodinated X-ray Contrast Media

The most significant application of Monomethyl-5-nitroisophthalate is as a key starting material in the manufacturing of non-ionic, iodinated X-ray contrast media.[9][11] These agents are essential for enhancing the visibility of internal body structures in medical imaging techniques like CT scans. The synthesis involves a multi-step process that begins with the esterification of 5-nitroisophthalic acid to its mono- or dimethyl ester. The nitro group is then reduced to an amine, followed by iodination to introduce three iodine atoms onto the benzene ring.[9] This tri-iodinated core is then further modified to produce the final contrast agents.

Examples of contrast media derived from this intermediate include:

  • Iopamidol

  • Iodamide

  • Iopentol

  • Iodixanol

  • Iopromide

  • Iohexol

  • Ioxilan

  • Ioxaglic acid

  • Iothalamic acid

  • Iotrolan

  • Ioversol[11]

Pathway to Key Contrast Media Intermediate

Contrast_Media_Pathway Start Monomethyl-5-nitroisophthalate Reduction Reduction of Nitro Group Start->Reduction Intermediate1 Monomethyl-5-aminoisophthalate Reduction->Intermediate1 Iodination Iodination Intermediate1->Iodination Product Key Tri-iodinated Intermediate Iodination->Product

Caption: Pathway to a key contrast media intermediate.

Other Applications

Beyond contrast media, Monomethyl-5-nitroisophthalate is utilized in other areas of chemical synthesis:

  • Heterotrifunctional Crosslinkers: It is used in the preparation of crosslinkers for multiple bioconjugations with peptides.[1][4]

  • Histone Demethylase LSD1 Inhibitors: It serves as a starting material in the synthesis of inhibitors for the histone demethylase LSD1, which are being investigated as potential anti-cancer agents.[1][12]

  • Starting Reagent for Other Organic Syntheses: It has been used as a starting reagent in the synthesis of 3-amide-5-[(dipropylamino)carbonyl]benzoic acids.[12]

Chemical Reactivity and Handling

Reactivity Profile

Monomethyl-5-nitroisophthalate possesses three key functional groups that dictate its reactivity:

  • Carboxylic Acid: Can undergo typical reactions of carboxylic acids, such as esterification, amide bond formation, and conversion to acid chlorides.

  • Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

  • Nitro Group: Can be reduced to a primary amine, which is a key step in the synthesis of many of its derivatives.[9]

Safety and Handling

Based on available Safety Data Sheets (SDS), Monomethyl-5-nitroisophthalate is not considered a hazardous substance under OSHA Hazard Communication Standard 2024.[7][13] However, as with all chemicals, good laboratory practices should be followed.

Handling and Storage:

  • Handling: Avoid contact with skin and eyes. Do not breathe dust.[7][8]

  • Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.[8][13]

  • Incompatible Materials: Strong oxidizing agents.[7][13]

First Aid Measures:

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[8]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[8]

  • Ingestion: Clean mouth with water and get medical attention.[8]

Conclusion

Monomethyl-5-nitroisophthalate is a compound of significant industrial and research importance. Its well-defined chemical properties and versatile reactivity make it an indispensable intermediate in the synthesis of a wide range of valuable products, most notably as a foundational element in the production of life-saving iodinated X-ray contrast media. A thorough understanding of its synthesis, reactivity, and handling is crucial for its safe and efficient utilization in both laboratory and industrial settings.

References

  • PharmaCompass.com. 5-nitro-isophthalic acid monomethyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • Pure Synth. Monomethyl 5-Nitroisophthalate 98.0%. [Link]

  • Lab Supplies. Monomethyl 5-Nitroisophthalate, 500g, Each. [Link]

  • Arvee Laboratories. Monomethyl 5-Nitroisophthalate. [Link]

  • Alfa Aesar. 5-Nitroisophthalic acid monomethyl ester - SAFETY DATA SHEET. [Link]

  • Alfa Aesar. 5-Nitroisophthalic acid - SAFETY DATA SHEET. [Link]

  • PharmaCompass.com. 5-nitro-isophthalic acid monomethylester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • PharmaCompass.com. 1,3-Benzenedicarboxylic acid, 5-nitro-, monomethyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • Richman Chemical Inc. 5-Nitroisophthalic acid. [Link]

  • PubChem. 5-Nitroisophthalic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Nitroisophthalic Acid in Pharmaceutical Synthesis. [Link]

Sources

Exploratory

Molecular structure and functional groups of Monomethyl-5-nitroisophthalate

Molecular Architecture and Orthogonal Reactivity of Monomethyl-5-nitroisophthalate: A Technical Guide for Advanced Synthesis Executive Summary In the landscape of modern drug development and complex molecular synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture and Orthogonal Reactivity of Monomethyl-5-nitroisophthalate: A Technical Guide for Advanced Synthesis

Executive Summary

In the landscape of modern drug development and complex molecular synthesis, aromatic carboxylic acid derivatives serve as foundational scaffolds. Among these,1 (CAS 1955-46-0) stands out as a highly versatile, heterotrifunctional building block[1]. By presenting three distinct, selectively addressable functional groups on a single benzene ring, it enables the precise construction of complex architectures, ranging from non-ionic X-ray contrast media to targeted bioconjugates and histone demethylase LSD1 inhibitors[2]. This whitepaper provides an in-depth analysis of its molecular structure, step-by-step synthetic methodologies, and applications in pharmaceutical research.

Molecular Architecture & Functional Group Orthogonality

The strategic importance of monomethyl-5-nitroisophthalate lies in its heterotrifunctional nature[1]. The C9H7NO6 scaffold contains three distinct reactive sites that can be manipulated independently without cross-interference—a concept known as orthogonal reactivity.

  • 5-Nitro Group (Electrophilic/Reducible): Acts as a strong electron-withdrawing group, deactivating the aromatic ring toward electrophilic aromatic substitution. It can be selectively reduced (via catalytic hydrogenation or metal-based reductions) to yield a primary amine (monomethyl 5-aminoisophthalate), creating a new nucleophilic site for further derivatization[1].

  • 1-Carboxylic Acid (Nucleophilic/Amidation): The free carboxyl group is primed for immediate activation. It can be coupled with primary amines using standard carbodiimide chemistry to form stable amide bonds, a critical step in peptide bioconjugation[1].

  • 3-Methyl Ester (Protected Carboxyl): Serves as a masked carboxylic acid. It remains stable during the amidation of the C1 position but can be subsequently deprotected via alkaline hydrolysis or directly reacted via aminolysis to introduce a third point of molecular diversity[1].

G Core Monomethyl-5-nitroisophthalate (Core Scaffold) Nitro 5-Nitro Group (Reducible) Core->Nitro Reduction Carboxyl 1-Carboxylic Acid (Amidation) Core->Carboxyl Coupling Ester 3-Methyl Ester (Hydrolysis/Aminolysis) Core->Ester Deprotection Amine 5-Aminoisophthalate (Intermediate) Nitro->Amine H2/Pd-C or Metal/H+ Amide Amide Linkage (Peptide Conjugation) Carboxyl->Amide EDC/NHS or Amine Acid2 Secondary Carboxyl (Deprotected) Ester->Acid2 NaOH/H2O

Orthogonal reactivity of Monomethyl-5-nitroisophthalate functional groups.

Physicochemical Profile and Analytical Data

To ensure reproducibility in synthetic workflows, strict adherence to the compound's physicochemical parameters is required. Table 1 summarizes the critical quantitative data used for batch validation and stoichiometric calculations.

Table 1: Quantitative Physicochemical Properties

PropertyValueAnalytical Significance
CAS Number 1955-46-0Unique identifier for regulatory and procurement tracking[2].
Molecular Formula C9H7NO6Defines the baseline mass for MS characterization[2].
Molecular Weight 225.16 g/mol Critical for precise stoichiometric calculations in synthesis[2].
Melting Point 181.0 - 185.0 °CPrimary thermal validation metric for batch purity.
Appearance White to light yellow crystalVisual indicator of oxidation or degradation impurities.
Purity Standard >98.0% (GC)Ensures minimal di-ester or di-acid contamination.

Synthesis Methodology: Regioselective Partial Hydrolysis

The primary industrial and laboratory route to monomethyl-5-nitroisophthalate is the regioselective partial hydrolysis of dimethyl-5-nitroisophthalate[1].

Protocol 1: Regioselective Ester Hydrolysis

  • Objective: Synthesize monomethyl-5-nitroisophthalate by selectively hydrolyzing exactly one methyl ester group[3].

  • Causality & Mechanism: The use of a precisely calculated stoichiometric amount of sodium hydroxide (NaOH) ensures that only one ester undergoes saponification. Methanol is utilized as a co-solvent to maintain the solubility of the hydrophobic diester starting material, while water solubilizes the NaOH[3]. Dropwise addition of the base prevents localized high concentrations of hydroxide ions, which would lead to the unwanted di-hydrolyzed byproduct (5-nitroisophthalic acid)[4].

Step-by-Step Methodology:

  • Dissolution: In a 250 mL four-necked flask equipped with a mechanical stirrer, condenser, and thermometer, suspend 2.5 g of dimethyl-5-nitroisophthalate in 38.5 mL of methanol. Heat gently with stirring until fully dissolved[3].

  • Alkaline Addition: Dissolve 0.42 g of NaOH in 5.0 g of deionized water[3]. Add this aqueous base dropwise to the methanolic solution over a strict 20-minute period.

  • Reflux: Heat the reaction mixture to reflux for exactly 2 hours[3].

  • Self-Validating In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a petroleum ether:dichloromethane (5:1) mobile phase[4]. The reaction is deemed complete when the high-Rf spot (starting diester) completely disappears.

  • Isolation: Cool the mixture and carefully acidify with dilute HCl to precipitate the monoester. Filter, wash with cold water, and dry under vacuum.

  • Final Validation: Perform a secondary TLC (CH2Cl2:CH3OH = 5:1) co-spotted against authentic 5-nitroisophthalic acid and monomethyl-5-nitroisophthalate standards to confirm product identity and rule out over-hydrolysis[4].

Applications in Drug Development & Bioconjugation

Synthesis of X-Ray Contrast Media (Iopromide)

One of the most well-documented applications of this compound is serving as the foundational scaffold for non-ionic, tri-iodinated X-ray contrast media, such as Iopromide, which are essential for computed tomography (CT) imaging[1]. The synthesis involves reacting the monomethyl ester with 3-amino-1,2-propanediol to form 3-(2,3-dihydroxypropylcarbamoyl)-5-nitrobenzoic acid methyl ester, achieving high selectivity and yield[4].

G Start Dimethyl-5-nitroisophthalate Mono Monomethyl-5-nitroisophthalate (Intermediate) Start->Mono Regioselective Hydrolysis (NaOH, MeOH/H2O, Reflux) Amidation Amidation with 3-amino-1,2-propanediol Mono->Amidation Base Catalysis / Coupling Product Iopromide Intermediate Scaffold Amidation->Product Selective Reaction at C1

Synthesis workflow of Iopromide intermediates from dimethyl-5-nitroisophthalate.

Heterotrifunctional Crosslinkers for Bioconjugation

Beyond contrast agents, the compound is heavily utilized in the preparation of heterotrifunctional crosslinkers for multiple bioconjugations with peptides, as well as in the synthesis of histone demethylase LSD1 inhibitors targeting cancer cells[2].

Protocol 2: Heterotrifunctional Bioconjugation via Carboxyl Activation

  • Objective: Activate the free C1-carboxylic acid of monomethyl-5-nitroisophthalate for targeted peptide conjugation.

  • Causality & Mechanism: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used to form an active O-acylisourea intermediate. Because this intermediate is prone to rapid hydrolysis in aqueous media, N-hydroxysuccinimide (NHS) is added to convert it into a semi-stable, highly amine-reactive NHS ester. The nitro and methyl ester groups remain completely unreactive under these mild conditions, demonstrating true orthogonality.

Step-by-Step Methodology:

  • Activation: Dissolve monomethyl-5-nitroisophthalate (1 eq) in anhydrous DMF. Add NHS (1.2 eq) and EDC·HCl (1.2 eq). Stir at room temperature for 2 hours.

  • Self-Validating IPC: Monitor NHS ester formation via LC-MS. The mass shift corresponding to the loss of water and addition of NHS confirms successful activation prior to introducing expensive peptide payloads.

  • Conjugation: Introduce the target peptide (1 eq) dissolved in a slightly basic buffer (e.g., PBS at pH 7.4) or DMF with a non-nucleophilic base (DIPEA).

  • Reaction Completion: Stir for 4-6 hours. The primary amine of the peptide selectively attacks the NHS ester, forming a stable amide bond and releasing free NHS.

  • Purification & Validation: Purify the conjugate via preparative HPLC. The release of NHS can be quantified spectrophotometrically at 260 nm, serving as a stoichiometric self-validation of the conjugation efficiency.

References

  • Title: Monomethyl 5-Nitroisophthalate 98.0% Source: Pure-Synth URL: [Link]

  • Title: Preparation technology of iopromide intermediate Source: Patsnap URL: [Link]

Sources

Foundational

Safety Data Sheet (SDS) and handling precautions for Monomethyl-5-nitroisophthalate

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling and use of Monomethyl-5-nitroisophthalate (CAS No. 1955-46-0).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling and use of Monomethyl-5-nitroisophthalate (CAS No. 1955-46-0). As a key intermediate in various synthetic pathways, including the development of non-ionic, iodinated X-ray contrast media and histone demethylase LSD1 inhibitors, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[1][2] This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, scientifically-grounded perspective on risk mitigation and responsible laboratory practice.

Understanding the Compound: A Profile of Monomethyl-5-nitroisophthalate

Monomethyl-5-nitroisophthalate is a solid, appearing as a white to light yellow powder or crystal.[3][4] Its molecular structure, featuring a nitro group and two carboxylic acid functionalities (one esterified), makes it a versatile building block in organic synthesis.[2] However, these same functional groups also warrant a careful and informed approach to its handling.

Table 1: Physicochemical Properties of Monomethyl-5-nitroisophthalate

PropertyValueSource(s)
Molecular Formula C9H7NO6[3][4]
Molecular Weight 225.16 g/mol [1][3][5]
Physical State Solid, powder/crystal[3][4][6]
Color White to light yellow[3][4][6]
Melting Point 181 - 185 °C (357.8 - 365 °F)[6][7]
Boiling Point 419.7 °C at 760 mmHg[1]
Density 1.484 g/cm³[1]
Water Solubility Insoluble[1][6]
Flash Point 207.6 °C[1]
UN Number 2811[1]

The high melting point and boiling point are indicative of a stable solid under standard laboratory conditions. Its insolubility in water is a critical consideration for both experimental design and procedures for accidental release.[1][6]

Hazard Identification and Risk Assessment: A Precautionary Approach

A consistent theme across multiple safety data sheets is the lack of comprehensive toxicological data for Monomethyl-5-nitroisophthalate.[6][7][8][9] Phrases such as "No information available" and "The toxicological properties of this substance have not been fully investigated" are common.[7][8] This data gap necessitates a conservative approach to risk assessment, treating the compound with a high degree of caution until more definitive information becomes available.

While some sources state the product is not considered hazardous under US OSHA Hazard Communication Standard 2024, this should be interpreted with caution due to the limited toxicological data.[7] The primary anticipated routes of exposure are inhalation of dust, skin contact, and eye contact.[7][8]

Potential, though unconfirmed, health effects include:

  • Eye Irritation: Direct contact may cause irritation.[8][10]

  • Skin Irritation: May cause skin irritation upon contact.[8]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory tract.[8]

  • Gastrointestinal Irritation: Ingestion may lead to nausea, vomiting, and diarrhea.[8]

It is crucial to operate under the assumption that this compound may have uncharacterized hazardous properties.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the uncertainties surrounding the toxicological profile of Monomethyl-5-nitroisophthalate, a robust combination of engineering controls and personal protective equipment is essential.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this powdered solid is to minimize dust generation and accumulation.[8]

  • Ventilation: Always handle Monomethyl-5-nitroisophthalate in a well-ventilated area.[11] For procedures that may generate dust, such as weighing or transferring, the use of a chemical fume hood is strongly recommended.

  • Contained Systems: For larger scale operations, consider the use of glove boxes or other contained systems to minimize the risk of exposure.

Personal Protective Equipment (PPE): The Researcher's Essential Barrier

A comprehensive PPE strategy is mandatory when working with Monomethyl-5-nitroisophthalate.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves to prevent skin exposure.[7][8] Given the lack of specific chemical resistance data for this compound, selecting gloves made of a material with broad chemical resistance, such as nitrile, is a prudent choice. Always inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat: A lab coat or other protective clothing should be worn to minimize skin contact.[8]

  • Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection may not be required.[6] However, if dust is generated and cannot be controlled at the source, a NIOSH/MSHA approved respirator should be used.[8] The selection of the appropriate respirator should be based on a thorough risk assessment of the specific procedure.

PPE_Selection_Workflow start Handling Monomethyl-5- nitroisophthalate weighing Weighing or Transferring Powder? start->weighing fume_hood Use Chemical Fume Hood weighing->fume_hood Yes ventilation Well-Ventilated Area Sufficient weighing->ventilation No ppe_standard Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->ppe_standard respirator Add NIOSH-approved Respirator fume_hood->respirator If dust is visible ventilation->ppe_standard end Proceed with Experiment ppe_standard->end

Caption: PPE Selection Workflow for Monomethyl-5-nitroisophthalate.

Safe Handling, Storage, and Disposal: A Lifecycle Approach

Handling
  • Avoid contact with skin and eyes.[6][7][11]

  • Do not breathe in dust.[6][7]

  • Use non-sparking tools to prevent electrostatic discharge.[11]

  • Wash hands thoroughly after handling.[8]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][11][12]

  • Store away from incompatible materials, particularly strong oxidizing agents.[6][7]

  • Keep away from foodstuff containers.[11]

  • Some suppliers recommend storing below +30°C.[11]

Disposal

Unused product should be disposed of by qualified personnel in accordance with all applicable federal, state, and local regulations.[9] As the ecological impact is not well-documented, it is imperative to prevent this compound from entering the environment.

Emergency Procedures: Preparedness and Response

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][8]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[6][8]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][8]

  • Ingestion: Clean mouth with water and seek medical attention. Do not induce vomiting unless directed to do so by medical personnel.[6][8]

Accidental Release Measures
  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment as outlined in Section 3.

  • Sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[6][7]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[6][7]

Spill_Response_Decision_Tree spill Spill of Monomethyl-5- nitroisophthalate Occurs assess Assess Spill Size and Location spill->assess small_spill Small Spill in Contained Area assess->small_spill Small & Contained large_spill Large or Uncontained Spill assess->large_spill Large or Uncontained ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if dusty) small_spill->ppe evacuate Evacuate immediate area. Alert others. large_spill->evacuate cleanup Sweep up solid material, avoiding dust generation. Place in labeled container. ppe->cleanup decontaminate Decontaminate spill area. cleanup->decontaminate disposal Dispose of waste according to regulations. decontaminate->disposal contact_ehs Contact Emergency Services / EHS evacuate->contact_ehs

Caption: Spill Response Decision Tree for Monomethyl-5-nitroisophthalate.

Conclusion: A Commitment to Safety and Scientific Integrity

Monomethyl-5-nitroisophthalate is a valuable chemical intermediate, and its use in research and development is likely to continue. The current lack of comprehensive toxicological and ecological data places a significant responsibility on the scientific community to handle this compound with the utmost care. By adhering to the principles of good laboratory practice, employing robust engineering controls and personal protective equipment, and being prepared for emergencies, researchers can mitigate the potential risks associated with this compound. This commitment to safety not only protects individual researchers but also upholds the integrity of the scientific process.

References

  • Monomethyl 5-Nitroisophthalate 98.0%. (n.d.). Pure Synth. Retrieved from [Link]

  • 5-Nitroisophthalic acid monomethyl ester - SAFETY DATA SHEET. (2025, September 7). Alfa Aesar. Retrieved from [Link]

  • Monomethyl 5-Nitroisophthalate, 500g, Each. (n.d.). Lab Supplies. Retrieved from [Link]

  • Material Safety Data Sheet - Dimethyl 5-nitroisophthalate, 98%. (2005, July 28). Cole-Parmer. Retrieved from [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved from [Link]

  • 5-nitro-isophthalic acid monomethyl ester. (n.d.). PharmaCompass.com. Retrieved from [Link]

Sources

Exploratory

The Pivotal Role of 5-Nitroisophthalic Acid Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Abstract 5-Nitroisophthalic acid (5-NIPA), a highly functionalized aromatic dicarboxylic acid, and its derivatives represent a cornerstone in modern chemical manufacturing.[1] The strategic placement of a nitro group and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Nitroisophthalic acid (5-NIPA), a highly functionalized aromatic dicarboxylic acid, and its derivatives represent a cornerstone in modern chemical manufacturing.[1] The strategic placement of a nitro group and two carboxylic acid functionalities on the benzene ring imparts unique reactivity, making it an indispensable precursor and building block in a multitude of applications, from life-saving pharmaceuticals to advanced materials.[2][3] This in-depth technical guide provides a comprehensive literature review on the synthesis, properties, and diverse applications of 5-nitroisophthalic acid derivatives. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to accelerate innovation.

The Core Molecule: 5-Nitroisophthalic Acid (5-NIPA)

5-Nitroisophthalic acid, with the chemical formula C₈H₅NO₆, is a light cream crystalline powder.[4] Its structure is characterized by a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a nitro group at position 5.[5] This unique arrangement of functional groups is the primary determinant of its chemical behavior and wide-ranging utility.

Key Physicochemical Properties:

PropertyValue
CAS Number618-88-2
Molecular Weight211.13 g/mol [4]
Melting Point259-261°C[4]
Boiling Point~350.79°C (estimated)[4]
SolubilitySoluble in water (1.5 g/L at 20°C), acetonitrile, DMSO, and methanol[4]

The presence of the electron-withdrawing nitro group significantly influences the acidity of the carboxylic acid protons and the reactivity of the aromatic ring, making it susceptible to nucleophilic substitution reactions.[5] The two carboxylic acid groups provide ideal sites for esterification, amidation, and the formation of coordination complexes with metal ions.[3]

Synthesis of 5-Nitroisophthalic Acid and its Derivatives

The synthesis of 5-NIPA and its derivatives is a well-established process, with methodologies optimized for both laboratory and industrial scales.

Synthesis of 5-Nitroisophthalic Acid

The primary industrial synthesis of 5-NIPA involves the nitration of isophthalic acid.[1] This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid (mixed acid).[1][6] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Reaction Scheme:

Isophthalic_Acid Isophthalic Acid Mixed_Acid HNO₃ / H₂SO₄ 5-NIPA 5-Nitroisophthalic Acid Mixed_Acid->5-NIPA Nitration

Caption: General reaction scheme for the synthesis of 5-Nitroisophthalic Acid.

Experimental Protocol: Laboratory-Scale Nitration of Isophthalic Acid

  • Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to 0-5°C in an ice bath.

  • Addition of Isophthalic Acid: Slowly add isophthalic acid to the cooled sulfuric acid while stirring to ensure complete dissolution.

  • Nitrating Mixture: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid in the dropping funnel.

  • Slow Addition: Add the nitrating mixture dropwise to the isophthalic acid solution, maintaining the reaction temperature below 10°C. The slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or HPLC).

  • Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Precipitation and Filtration: The 5-nitroisophthalic acid will precipitate as a solid. Collect the precipitate by vacuum filtration and wash with cold water until the washings are neutral.

  • Drying: Dry the product in a vacuum oven.

For industrial-scale production, continuous nitration processes using micromixers and coil reactors are employed to enhance safety, efficiency, and scalability by precisely controlling reaction parameters like time, temperature, and flow rate.[4]

Synthesis of 5-Nitroisophthalic Acid Derivatives

The dicarboxylic acid functionality of 5-NIPA allows for the straightforward synthesis of various derivatives, most notably esters and amides.

2.2.1. Esterification: Synthesis of 5-Nitroisophthalic Acid Dimethyl Ester

5-Nitroisophthalic acid dimethyl ester is a key intermediate, particularly in the synthesis of X-ray contrast media.[7] The esterification can be achieved by reacting 5-NIPA with an excess of an alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid.[7][8]

Experimental Protocol: Synthesis of 5-Nitroisophthalic Acid Dimethyl Ester

  • Reaction Setup: Suspend 5-nitroisophthalic acid in a mixture of methanol and a water-immiscible solvent (e.g., an aromatic hydrocarbon).[7]

  • Catalyst: Add a catalytic amount of concentrated sulfuric acid.

  • Heating: Heat the mixture to reflux. The use of a water-immiscible solvent helps to drive the equilibrium towards the product by forming a second aqueous phase containing the water produced during the reaction.[7]

  • Crystallization: Upon completion of the reaction, cool the organic phase to induce crystallization of the dimethyl ester.[7]

  • Separation: Separate the aqueous phase either before or after the crystallization and filtration of the product.[7] This method allows for the synthesis of the diester in a single step with high purity and yield.[7]

Applications of 5-Nitroisophthalic Acid and its Derivatives

The unique chemical structure of 5-NIPA and its derivatives makes them valuable in a wide array of applications.

Pharmaceutical Industry: A Critical Intermediate

5-Nitroisophthalic acid is a vital intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[2][4]

3.1.1. Synthesis of 5-Aminoisophthalic Acid

One of the most significant applications of 5-NIPA is its role as a precursor to 5-aminoisophthalic acid.[2] This is achieved through the reduction of the nitro group.[4] The resulting amino dicarboxylic acid is a key building block for various pharmaceuticals.

5-NIPA 5-Nitroisophthalic Acid Reduction Reduction (e.g., H₂, Catalyst) 5-AIPA 5-Aminoisophthalic Acid Reduction->5-AIPA

Caption: Reduction of 5-Nitroisophthalic Acid to 5-Aminoisophthalic Acid.

This reduction can be efficiently carried out using catalytic hydrogenation, which has been shown to produce high yields and purity.[4][9]

3.1.2. Precursor to Glycopyrrolate and X-Ray Contrast Media

5-Aminoisophthalic acid, derived from 5-NIPA, is a key component in the manufacturing of drugs like Glycopyrrolate, which is used to treat respiratory conditions such as COPD and asthma.[2][5] Furthermore, derivatives of 5-aminoisophthalic acid, specifically 5-amino-2,4,6-triiodo-isophthalic acid derivatives, are essential components of intravenous X-ray contrast media.[7] The high purity of intermediates like 5-nitroisophthalic acid dimethyl ester is crucial for these pharmaceutical applications.[7]

Materials Science: Building Blocks for Advanced Materials

The rigid structure and versatile coordination capabilities of the carboxylate groups make 5-NIPA and its derivatives excellent building blocks for coordination polymers and metal-organic frameworks (MOFs).[3][10]

3.2.1. Coordination Polymers and Metal-Organic Frameworks (MOFs)

5-NIPA can act as a linker, coordinating with various metal ions to form one-, two-, or three-dimensional structures.[10][11][12] These materials have potential applications in:

  • Catalysis: MOFs derived from 5-nitroisophthalate have been shown to be effective heterogeneous catalysts for reactions such as CO₂ cycloaddition.[11]

  • Luminescence Sensing: Certain coordination polymers exhibit selective sensing of metal ions like Fe³⁺ through luminescence quenching.[10]

  • Dye Degradation: Some MOFs have demonstrated photocatalytic activity in the degradation of organic dyes like methylene blue.[10][13]

  • Energy Storage: Cobalt-based MOFs incorporating 5-nitroisophthalic acid have been investigated for their electrochemical energy storage properties.[10]

The synthesis of these materials typically involves solvothermal or hydrothermal methods, where 5-NIPA or its derivatives are reacted with a metal salt in a suitable solvent at elevated temperatures.[10][12] The final structure of the coordination polymer can be tuned by varying the metal ion, the solvent system, and the presence of other ancillary ligands.[10]

Dye Industry

5-Nitroisophthalic acid also serves as an important intermediate in the manufacturing of disperse dyes.[1][4] Its chemical properties allow it to be incorporated into dye formulations, contributing to the development of high-quality dyes with improved performance characteristics.[1][4] It can also act as a dispersant, enhancing the solubility and stability of dye particles in solution, which is crucial for achieving uniform coloration in textiles.[1][4]

Other Applications

The versatility of 5-NIPA extends to other areas as well:

  • Corrosion Inhibitors: It is used in the development of corrosion-resistant additives.[3]

  • Polymers and Resins: Its dual carboxylic acid groups enable its use in specialty polymers and high-performance resin formulations.[3][14]

  • Agrochemicals: Research is ongoing to explore its potential in the field of agrochemicals.[1][4]

Safety and Handling

5-Nitroisophthalic acid is classified as an irritant to the eyes, respiratory system, and skin.[4] There is also limited evidence of a carcinogenic effect.[4] Therefore, appropriate safety precautions, such as wearing protective clothing, gloves, and eye protection, should be taken when handling this compound.[15] It should be stored in a dry, room-temperature environment to ensure its stability.[4]

Future Outlook

The demand for 5-nitroisophthalic acid and its derivatives is expected to grow, driven by the expanding pharmaceutical and materials science sectors. Ongoing research continues to uncover new applications, for instance, in the development of novel nanoporous lanthanide-carboxylate frameworks. The continuous innovation in synthesis methodologies, such as flow chemistry, will likely lead to more efficient, safer, and environmentally friendly production processes.[16] The unique properties of this versatile molecule ensure its continued importance in advancing science and technology.

References

  • Comprehensive Overview of 5-Nitroisophthalic Acid: Applications and Synthesis. (2025, March 1). Ningbo Inno Pharmchem Co., Ltd.
  • Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters. (n.d.).
  • The Crucial Role of 5-Nitroisophthalic Acid in Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • Wang, H. (2009). Preparation of 5-Nitroisophthalic Acid Dimethyl Ester. Semantic Scholar.
  • What will be the efficient route for synthesis of 2-hydroxy-5-nitroisophthalaldehyde? (2023, July 7).
  • Continuous synthesis method of 5-nitroisophthalic acid. (n.d.).
  • 5-Nitroisophthalic Acid (5-NIPA). (n.d.). Sarna Chemicals.
  • 5-Nitro-isophthalic Acid Based Co(II)-Coordination Polymers: Structural Diversity Tuned by Imidazolyl Ligands, Efficient Dye Degradation and Luminescence Sensing. (n.d.).
  • CAS 618-88-2: 5-Nitroisophthalic acid. (n.d.). CymitQuimica.
  • The Strategic Importance of 5-Nitroisophthalic Acid in Modern Chemical Manufacturing. (2025, November 3). Ningbo Inno Pharmchem Co., Ltd.
  • Synthesis, Structure, and Heterogeneous Catalysis of a Series of Structurally Diverse Coordination Polymers Based on 5-Nitroisophthalate. (2022, August 8).
  • 5-Nitroisophthalic acid | C8H5NO6. (n.d.). PubChem.
  • 5-Nitroisophthalic acid. (n.d.).
  • 5-Nitroisophthalic acid. (n.d.). Inxight Drugs.
  • 5-Nitro isophthalic acid CAS 618-88-2. (n.d.).
  • A new manganese(II) polymer constructed by 5-nitroisophthalic acid and bis(1H-benzimidazolyl)butane. (n.d.). Journal of Structural Chemistry.
  • Li, S.-J., et al. (2019). The crystal structure of 2-nitroisophthalic acid, C8H5NO6. Zeitschrift für Kristallographie - New Crystal Structures.
  • A new 3,4-connected Zn(II)-based nitroisophthalic acid appended coordination polymer as potent photocatalyst for dye degradation. (2025, October 3).

Sources

Foundational

Difference between Monomethyl-5-nitroisophthalate and Dimethyl-5-nitroisophthalate

Strategic Desymmetrization in Aromatic Scaffolds: A Technical Guide to Dimethyl- and Monomethyl-5-nitroisophthalate As drug development and advanced materials science evolve, the demand for highly functionalized, multifu...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Desymmetrization in Aromatic Scaffolds: A Technical Guide to Dimethyl- and Monomethyl-5-nitroisophthalate

As drug development and advanced materials science evolve, the demand for highly functionalized, multifunctional aromatic scaffolds has surged. Among these, 5-nitroisophthalic acid derivatives stand out as critical building blocks. However, the choice between using a symmetrical intermediate—Dimethyl-5-nitroisophthalate —and a desymmetrized intermediate—Monomethyl-5-nitroisophthalate —dictates the entire downstream synthetic strategy.

This whitepaper provides an in-depth technical analysis of the physicochemical divergence, mechanistic synthesis, and application pathways of these two critical intermediates, designed for researchers and application scientists engineering complex molecular architectures.

Physicochemical Profiling & Structural Divergence

At the core of the distinction between these two compounds is molecular symmetry. Dimethyl-5-nitroisophthalate is a fully esterified, symmetrical molecule. Both carboxylic acid groups of the parent 5-nitroisophthalic acid are protected as methyl esters [1]. In contrast, Monomethyl-5-nitroisophthalate is a desymmetrized mono-ester [2]. It possesses three distinct, orthogonally addressable functional groups: a methyl ester, a free carboxylic acid, and a nitro group.

This structural divergence fundamentally alters their physicochemical properties, most notably their melting points and solubility profiles, which are critical for purification and isolation.

Table 1: Quantitative Physicochemical Comparison

PropertyDimethyl-5-nitroisophthalateMonomethyl-5-nitroisophthalate
CAS Number 13290-96-51955-46-0
Molecular Formula C10H9NO6C9H7NO6
Molecular Weight 239.18 g/mol 225.16 g/mol
Melting Point 123.0 - 126.0 °C181.0 - 185.0 °C
Functional Groups Two methyl esters, one nitro groupOne methyl ester, one carboxylic acid, one nitro group
Molecular Symmetry SymmetricalAsymmetrical (Desymmetrized)
Primary Application Tri-iodinated contrast media APIs [4]Heterotrifunctional crosslinkers, targeted inhibitors [2]

Mechanistic Causality in Synthesis

Synthesizing the monomethyl ester directly via partial esterification of 5-nitroisophthalic acid is kinetically unfavorable; it yields a statistical, difficult-to-separate mixture of the di-acid, mono-ester, and di-ester.

Therefore, the authoritative synthetic route relies on regioselective partial hydrolysis (saponification) of the dimethyl ester [3]. By fully esterifying the starting material to Dimethyl-5-nitroisophthalate, we establish a uniform baseline. We then introduce exactly 1.0 equivalent of a strong base (NaOH) in a mixed solvent system.

The Causality of the Solvent System: Using a methanol/water mixture is not arbitrary. As the first ester group is hydrolyzed, it forms a mono-sodium carboxylate salt. This salt is highly insoluble in the methanol-rich environment and precipitates out of the reaction matrix. This phase separation acts as a kinetic trap, physically preventing the second ester group from reacting with the base, thereby halting over-saponification to the di-acid.

Synthesis N1 5-Nitroisophthalic Acid (Di-acid) N2 Dimethyl-5-nitroisophthalate (Di-ester) N1->N2 Global Esterification (MeOH, H+) N3 Monomethyl-5-nitroisophthalate (Mono-ester / Mono-acid) N2->N3 Regioselective Hydrolysis (NaOH, MeOH/H2O)

Caption: Synthetic relationship and conversion pathway of 5-nitroisophthalate derivatives.

Self-Validating Experimental Protocol: Regioselective Hydrolysis

To ensure high yield and purity, the following protocol is designed as a self-validating system. Every step includes a mechanistic checkpoint to verify the integrity of the reaction before proceeding.

Objective: Conversion of Dimethyl-5-nitroisophthalate to Monomethyl-5-nitroisophthalate [3].

Step-by-Step Methodology:

  • Substrate Dissolution: Suspend 10.0 g (41.8 mmol) of Dimethyl-5-nitroisophthalate in 150 mL of Methanol in a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer. Heat gently until fully dissolved.

  • Stoichiometric Base Addition: Dissolve exactly 1.67 g (41.8 mmol, 1.0 eq) of NaOH in 20 mL of deionized water. Add this aqueous base dropwise to the methanolic solution over 30 minutes at room temperature.

    • Causality: Slow addition prevents local concentration spikes of hydroxide ions, which would otherwise cause localized di-hydrolysis.

  • Reflux & Kinetic Trapping: Heat the mixture to reflux for 2 hours. A precipitate (the sodium salt of the mono-ester) will begin to form.

  • Self-Validation Checkpoint 1 (TLC): Perform Thin-Layer Chromatography (Eluent: Dichloromethane/Methanol 9:1). The high-Rf spot (di-ester) should disappear, replaced by a baseline-bound spot (sodium salt). If the di-ester persists, reflux for an additional 30 minutes.

  • Isolation via Acidification: Cool the reaction to room temperature and evaporate the bulk of the methanol under reduced pressure. Dissolve the remaining aqueous slurry in 100 mL of water. Slowly add 1M HCl until the solution reaches pH 2.

    • Causality: Acidification protonates the carboxylate salt, drastically reducing its aqueous solubility and forcing the free Monomethyl-5-nitroisophthalate to crash out as a white/light-yellow precipitate.

  • Filtration & Self-Validation Checkpoint 2 (Thermal Analysis): Filter the precipitate, wash with cold water, and dry under a vacuum. Determine the melting point.

    • Validation: A melting point of 181-185 °C confirms the successful formation of the mono-ester. A depressed melting point (~125 °C) indicates unreacted starting material, while a melting point >200 °C indicates over-hydrolysis to the di-acid.

Application Pathways in Advanced Drug Development

The choice between the dimethyl and monomethyl ester is dictated by the symmetry requirements of the target Active Pharmaceutical Ingredient (API).

Dimethyl-5-nitroisophthalate (Symmetrical Workflows): Because both reactive sites are identical methyl esters, this compound is ideal for synthesizing symmetrical APIs. It is a foundational intermediate in the manufacturing of tri-iodinated contrast media, such as Iohexol , Iopamidol , and Ioversol [4]. In these workflows, the nitro group is typically reduced to an amine and subsequently iodinated, while the two ester groups undergo symmetrical amidation with hydrophilic amines to enhance the molecule's biocompatibility and solubility.

Monomethyl-5-nitroisophthalate (Asymmetrical Workflows): The desymmetrized nature of the mono-ester allows for orthogonal functionalization . Chemists can react the free carboxylic acid (e.g., via EDC/NHS coupling to form an amide) without affecting the methyl ester. Later, the methyl ester can be hydrolyzed or aminolyzed to introduce a completely different functional group. This makes it a premier scaffold for synthesizing heterotrifunctional crosslinkers for peptide bioconjugation, as well as complex targeted therapeutics like histone demethylase LSD1 inhibitors used in oncology [2].

Applications DNI Dimethyl-5-nitroisophthalate (Symmetrical) MNI Monomethyl-5-nitroisophthalate (Desymmetrized) DNI->MNI Partial Hydrolysis CM Contrast Media APIs (e.g., Iohexol, Iopamidol) DNI->CM Symmetrical Amidation BC Bioconjugation & LSD1 Inhibitors MNI->BC Orthogonal Functionalization

Caption: Divergent downstream application pathways based on molecular symmetry.

Conclusion

The transition from Dimethyl-5-nitroisophthalate to Monomethyl-5-nitroisophthalate represents a masterclass in chemical desymmetrization. While the dimethyl variant remains an indispensable, high-volume intermediate for symmetrical contrast agents, the monomethyl variant unlocks advanced, orthogonally protected pathways necessary for modern targeted therapeutics and bioconjugates. Mastering the regioselective hydrolysis between these two states allows application scientists to tightly control their synthetic architectures, ensuring high yields, strict purity, and scalable drug development.

References

  • PubChem. "Dimethyl 5-nitroisophthalate | C10H9NO6 | CID 83316". National Institutes of Health. URL:[Link]

  • Shreeneel Chemicals. "Dimethyl- 5 - NitroIsophthalate - Pharmaceutical Intermediate for Iohexol Synthesis". Shreeneel Chemicals. URL:[Link]

Exploratory

Reactivity Profile of the Carboxylic Acid vs. Ester Group in Monomethyl-5-Nitroisophthalate: A Mechanistic and Practical Guide

Introduction & Structural Causality Monomethyl-5-nitroisophthalate (CAS: 1955-46-0), also known as 5-nitroisophthalic acid monomethyl ester, is a highly versatile building block used extensively in the synthesis of non-i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

Monomethyl-5-nitroisophthalate (CAS: 1955-46-0), also known as 5-nitroisophthalic acid monomethyl ester, is a highly versatile building block used extensively in the synthesis of non-ionic X-ray contrast agents (such as Iopromide and Ioxitalamic acid) and heterotrifunctional crosslinkers[1].

The molecule presents a unique chemoselective environment due to the presence of three distinct functional groups on a single benzene ring:

  • Carboxylic Acid (-COOH) at C1: Highly acidic and easily activated.

  • Methyl Ester (-COOMe) at C3: Moderately electrophilic, requiring harsher conditions for substitution.

  • Nitro Group (-NO2) at C5: A strong electron-withdrawing group.

The meta-nitro group exerts profound


 (inductive) and 

(mesomeric) effects, withdrawing electron density from both the C1 and C3 positions. This electronic descreening increases the electrophilicity of both carbonyl carbons compared to an unsubstituted isophthalate. However, the fundamental difference in leaving group ability—the hydroxyl group (-OH) of the acid versus the methoxy group (-OMe) of the ester—dictates their orthogonal reactivity profiles.

ReactivityLogic Molecule Monomethyl-5-nitroisophthalate (Core Scaffold) COOH Carboxylic Acid (-COOH) High Electrophilicity Molecule->COOH Site 1 COOMe Methyl Ester (-COOMe) Moderate Electrophilicity Molecule->COOMe Site 2 NO2 Nitro Group (-NO2) Electron Withdrawing Molecule->NO2 Site 3 Amidation Direct Amidation / Acid Chloride (Fast Kinetics) COOH->Amidation Saponification Saponification / Aminolysis (Requires Harsher Conditions) COOMe->Saponification Reduction Catalytic Reduction (Pd/C) (Orthogonal) NO2->Reduction

Fig 1: Chemoselective reactivity map of Monomethyl-5-nitroisophthalate functional groups.

Reactivity Profile: Carboxylic Acid (-COOH)

The free carboxylic acid is the most reactive electrophilic site when subjected to activating agents. The standard industrial method for amidating the -COOH group involves converting it to an acyl chloride using thionyl chloride (


).

Mechanistic Causality: The reaction with


 is driven to completion by Le Chatelier's principle, as the byproducts (

and

) are gases that escape the reaction matrix[2]. The methyl ester remains completely unreactive under these conditions because the methoxy oxygen is insufficiently nucleophilic to attack the sulfur atom of

, and it lacks the acidic proton required to facilitate the elimination step. Once the acyl chloride is formed, it reacts rapidly with amines at low temperatures (0°C), allowing for strict chemocontrol[2].

Reactivity Profile: Methyl Ester (-COOMe)

The methyl ester serves as a protected carboxylate or a secondary reaction site.

  • Saponification: The ester can be selectively hydrolyzed back to the dicarboxylic acid using aqueous

    
     in methanol. The synthesis of Monomethyl-5-nitroisophthalate itself relies on the partial hydrolysis of dimethyl 5-nitroisophthalate, where the first hydrolysis event generates a carboxylate anion that inductively deactivates the second ester against further attack[3].
    
  • Aminolysis: Direct amidation of the ester requires overcoming a significant activation energy barrier because the methoxide ion (

    
    ) is a poor leaving group. This reaction necessitates heating in an alcohol solvent in the presence of a strong alkali catalyst to increase the nucleophilicity of the incoming amine (e.g., 3-amino-1,2-propanediol)[4].
    

Orthogonal Reactivity: Nitro Group Reduction

The nitro group can be reduced to an amine independently of the carbonyl groups. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the preferred method.

Mechanistic Causality: The addition of chloride ions to the reaction mixture significantly accelerates the reduction rate[5]. The chloride ions act as surface modifiers on the palladium catalyst, preventing catalyst poisoning by reaction intermediates. Soluble catalysts such as iodide ions or mercury(II) sulfate can also be employed to shorten reaction times[5]. While chemical reduction using ammonium sulfide is documented in older patents, it is largely avoided today due to low yields and severe environmental pollution[2].

Quantitative Data Presentation

The following table summarizes the comparative reactivity and required conditions for each functional group:

Functional GroupTarget TransformationReagents / CatalystReaction TempChemoselectivity & Causality
Carboxylic Acid Acyl Chloride Formation

(Thionyl Chloride)
75°C (Reflux)High: Ester is unreactive due to the poor nucleophilicity of the -OMe oxygen.
Carboxylic Acid Chemoselective AmidationAmine,

, DCM
0°C to RTHigh: Acyl chloride reacts instantly; low temp prevents ester aminolysis.
Methyl Ester Direct AminolysisAmine, Strong Alkali65°C (Reflux)Low: Requires harsh conditions to displace the poor -OMe leaving group[4].
Methyl Ester Saponification

(aq), Methanol
65°C (Reflux)High: Hydrolyzes to carboxylate anion, deactivating further attack[3].
Nitro Group Reduction to Aniline

, Pd/C, Chloride ions
RT to 50°COrthogonal: Modifiers prevent catalyst poisoning; carbonyls are untouched[5].

Self-Validating Experimental Protocols

Protocol A: Chemoselective Amidation via Acyl Chloride

This protocol ensures the amidation of the -COOH group while leaving the -COOMe group intact, a critical step in the synthesis of Ioxitalamic acid[2].

Workflow Step1 1. Activation SOCl2 / Reflux Step2 2. Concentration Remove excess SOCl2 Step1->Step2 Step3 3. Amidation Add Amine + Base (0°C) Step2->Step3 Step4 4. Workup Acidification & Filtration Step3->Step4 Product Pure Amide Ester (>85% Yield) Step4->Product

Fig 2: Step-by-step experimental workflow for the chemoselective amidation of the -COOH group.

  • Activation: Suspend Monomethyl-5-nitroisophthalate (1.0 eq) in neat

    
     (3.0 eq). Heat the mixture to 75°C (reflux).
    
    • Validation Checkpoint: The reaction is complete when the suspension transitions into a clear solution and the evolution of

      
       gas completely ceases.
      
  • Concentration: Distill off the excess

    
     under reduced pressure.
    
    • Causality: Complete removal of

      
       is mandatory to prevent competitive reactions with the amine in the next step, which would form unwanted sulfonamides and deplete the reagent.
      
  • Amidation: Dissolve the resulting crude acyl chloride in anhydrous dichloromethane (DCM) and cool to 0°C. Add the target amine (1.1 eq) and triethylamine (1.5 eq) dropwise.

    • Causality: Triethylamine acts as an acid scavenger to neutralize the

      
       byproduct, preventing the amine reactant from precipitating as an unreactive hydrochloride salt. The 0°C temperature kinetically freezes any potential aminolysis of the methyl ester.
      
  • Workup: Wash the organic layer with 1M

    
    , followed by brine. Dry over 
    
    
    
    and concentrate under vacuum.
Protocol B: Direct Aminolysis of the Methyl Ester

Used when synthesizing specific Iopromide intermediates where the ester must be converted to an amide[4].

  • Mixing: Dissolve Monomethyl-5-nitroisophthalate (1.0 eq) and the target amine (e.g., 3-amino-1,2-propanediol, 1.2 eq) in an alcohol solvent (e.g., methanol).

  • Catalysis & Heating: Add a strong alkali catalyst (e.g., sodium methoxide, 0.1 eq) and heat the mixture to reflux.

    • Causality: The strong alkali deprotonates a fraction of the amine, drastically increasing its nucleophilicity. The thermal energy overcomes the activation barrier required to form the tetrahedral intermediate and expel the poor methoxide leaving group.

    • Validation Checkpoint: Monitor the reaction via HPLC. The reaction is deemed complete when the ester peak area falls below 1%.

References[1] Benchchem. "Monomethyl-5-nitroisophthalate | Chemical Reactivity and Derivatization Strategies." Source: benchchem.com. URL: https://www.benchchem.com/product/b0641[5] CymitQuimica. "5-Nitroisophthalic acid monomethyl ester - Product Information." Source: cymitquimica.com. URL: https://www.cymitquimica.com/products/5-nitroisophthalic-acid-monomethyl-ester/[4] Zunyi Medical University. "CN105254521A - Preparation technology of iopromide intermediate." Source: Google Patents. URL: https://patents.google.com/patent/CN105254521A/en[2] Chia Tai Tianqing Pharmaceutical Group Co Ltd. "CN1314659C - Method for preparing ioxitalamic acid." Source: Google Patents. URL: https://patents.google.com/patent/CN1314659C/en[3] ECHEMI. "1-Methyl 5-nitro-1,3-benzenedicarboxylate Use and Manufacturing." Source: echemi.com. URL: https://www.echemi.com/productsInformation/pd20150901044431-1-methyl-5-nitro-13-benzenedicarboxylate.html

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of Monomethyl 5-Nitroisophthalate via Controlled Mono-Saponification

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: Monomethyl 5-nitroisophthalate (CAS: 1955-46-0) Introduction & Synthetic Rationale Monomethyl 5-nitroisophthalate is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: Monomethyl 5-nitroisophthalate (CAS: 1955-46-0)

Introduction & Synthetic Rationale

Monomethyl 5-nitroisophthalate is a highly versatile building block in pharmaceutical synthesis and bioconjugation. It is a critical intermediate in the synthesis of histone demethylase LSD1 inhibitors targeting cancer cells, and it is widely utilized to prepare heterotrifunctional crosslinkers for complex peptide bioconjugation[1][2].

However, synthesizing a high-purity monoester from a symmetrical dicarboxylic acid presents a classic thermodynamic challenge. Direct Fischer esterification of 5-nitroisophthalic acid using methanol and a strong acid catalyst inherently produces a statistical mixture of unreacted diacid, monoester, and diester[3]. Industrial processes aiming for the dimethyl ester frequently report the monomethyl ester as a persistent, difficult-to-remove impurity (0.3% to 0.5%), proving that direct esterification cannot be cleanly arrested at the monoester stage[4].

To bypass this limitation, this protocol outlines a Controlled Mono-Saponification strategy, offering superior yield, purity, and scalability.

Mechanistic Insights: The Desymmetrization Challenge

As a Senior Application Scientist, I strongly advise against direct mono-esterification for this substrate. Instead, by first fully esterifying the diacid to Dimethyl 5-nitroisophthalate, we can perform a highly selective partial hydrolysis (desymmetrization).

The Causality of Selectivity: The success of this protocol relies on electronic and steric deactivation. When exactly 1.0 equivalent of sodium hydroxide (NaOH) is introduced, the first methyl ester is hydrolyzed to form a sodium carboxylate salt. This newly formed


 anion strongly repels incoming hydroxide ions electrostatically. Furthermore, it donates electron density into the aromatic ring, significantly reducing the electrophilicity of the remaining ester carbonyl. This self-arresting mechanism effectively halts the reaction at the mono-ester stage, preventing over-hydrolysis to the diacid[5].

Comparative Analysis of Synthetic Routes

To illustrate the operational superiority of the saponification route, the quantitative data and process parameters are summarized below:

ParameterDirect Mono-EsterificationControlled Mono-Saponification (Recommended)
Starting Material 5-Nitroisophthalic acidDimethyl 5-nitroisophthalate
Reagents Methanol, H₂SO₄ (catalytic)NaOH (1.0 eq), Methanol/H₂O
Reaction Control Kinetic (difficult to arrest)Thermodynamic / Electronic deactivation
Major Product Statistical mixture (Diacid, Mono, Di)Monomethyl 5-nitroisophthalate
Typical Yield < 40% (isolated)~75%[5]
Primary Impurities Dimethyl ester, unreacted diacid[4]Trace diacid (if over-hydrolyzed)
Purification Complex column chromatographySimple acid-base precipitation[5]

Validated Experimental Protocol

The following methodology is a self-validating system designed to ensure high fidelity at every step.

Reagents & Equipment
  • Dimethyl 5-nitroisophthalate : 2.5 g (10.45 mmol)

  • Sodium Hydroxide (NaOH) : 0.42 g (10.5 mmol, ~1.0 eq)

  • Solvents : Anhydrous Methanol (38.5 mL), Deionized Water (31 mL total)

  • Acids : Concentrated Hydrochloric Acid (HCl)

  • Equipment : 250 mL four-necked round-bottom flask, mechanical stirrer, reflux condenser, thermometer.

Step-by-Step Methodology
  • Substrate Dissolution : To the 250 mL flask, add 2.5 g of Dimethyl 5-nitroisophthalate and 38.5 mL of methanol. Heat gently with continuous mechanical stirring until the solid is completely dissolved[5].

  • Controlled Base Addition : Dissolve 0.42 g of NaOH in 5.0 mL of deionized water. Add this aqueous base dropwise to the methanolic solution over exactly 20 minutes[5].

    • Causality: Dropwise addition is critical. Rapid addition creates local concentration spikes of hydroxide, which will overcome the electronic deactivation and force the formation of the unwanted di-hydrolyzed product (5-nitroisophthalic acid).

  • Reflux : Elevate the temperature to reflux (approx. 65°C) and maintain for 2 hours[5].

  • Solvent Removal : After TLC validation (see Section 4.3), distill off the methanol under reduced pressure.

    • Causality: The reaction must be quenched and methanol removed prior to acidification to prevent reverse Fischer esterification during the acidic workup[5].

  • Acidification & Precipitation : Add 26 mL of deionized water to the residue. Filter the solution while hot to remove any insoluble impurities. Cool the filtrate and acidify to pH 1 using concentrated HCl[5].

    • Causality: The target molecule exists in solution as a highly soluble sodium salt. Dropping the pH protonates the carboxylate, driving the immediate crystallization of the highly insoluble Monomethyl 5-nitroisophthalate.

  • Isolation : Filter the resulting crystals, wash thoroughly with cold deionized water to remove residual NaCl and HCl, and dry under vacuum to afford the product (Typical Yield: 75%)[5].

In-Process Self-Validation (TLC Monitoring)

Do not proceed to solvent removal without validating the reaction state. This protocol utilizes a dual-TLC system to independently verify substrate consumption and product formation:

  • System A (Substrate Consumption) : Spot the reaction mixture against a dimethyl ester standard. Develop in Petroleum Ether : Dichloromethane (5:1).

    • Validation: The non-polar starting material spot should completely disappear. The product, currently a polar sodium salt, will remain at the baseline[5].

  • System B (Product Confirmation) : Acidify a 0.1 mL micro-aliquot of the reaction mixture with a drop of HCl. Spot against 5-nitroisophthalic acid (diacid) and monomethyl 5-nitroisophthalate standards. Develop in Dichloromethane : Methanol (5:1).

    • Validation: This polar system resolves the target monoester from any over-hydrolyzed diacid, confirming product formation and ensuring the mono-saponification was not over-driven[5].

Process Visualization

Synthesis_Workflow SM 5-Nitroisophthalic Acid (Diacid) Esterification Fischer Esterification MeOH, H2SO4, Reflux SM->Esterification Diester Dimethyl 5-nitroisophthalate (Symmetrical Intermediate) Esterification->Diester Hydrolysis Selective Mono-Saponification 1.0 eq NaOH, MeOH/H2O, 2h Reflux Diester->Hydrolysis Salt Sodium 3-(methoxycarbonyl)- 5-nitrobenzoate Hydrolysis->Salt Acidification Acidification Conc. HCl to pH 1 Salt->Acidification Product Monomethyl 5-nitroisophthalate (Target Monoester) Acidification->Product

Workflow for the controlled desymmetrization of 5-nitroisophthalic acid to its monomethyl ester.

References

Sources

Application

Application Note: Monomethyl-5-nitroisophthalate as a Strategic Intermediate in X-Ray Contrast Media Synthesis

Executive Summary The development of non-ionic, iodinated X-ray contrast media (such as Iopromide, Iohexol, and Ioxitalamic acid) relies heavily on the precise construction of a highly water-soluble, low-osmolality tri-i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of non-ionic, iodinated X-ray contrast media (such as Iopromide, Iohexol, and Ioxitalamic acid) relies heavily on the precise construction of a highly water-soluble, low-osmolality tri-iodinated benzene ring. This application note details the utilization of Monomethyl-5-nitroisophthalate (NIPA-MME) as a foundational scaffold for these agents. By leveraging the orthogonal reactivity of its functional groups, process chemists can streamline synthetic routes, eliminate toxic byproducts, and improve overall yields.

Mechanistic Rationale & Structural Causality

The strategic importance of NIPA-MME lies in its multifunctional architecture, which provides an ideal starting point for the complex molecular frameworks required in medical imaging 1.

Causality of Experimental Choices:

  • Orthogonal Carbonyls: NIPA-MME features both a free carboxylic acid and a methyl ester. This asymmetry is critical; it allows for sequential, selective amidation steps with hydrophilic side chains (e.g., ethanolamine or 3-amino-1,2-propanediol) without the need for complex protection and deprotection cycles 2.

  • Nitro Group Directing: The nitro group serves as a masked amine. Once the initial amidation is complete, the nitro group is reduced to an electron-donating amino group. This amine strongly activates the aromatic ring, directing the subsequent electrophilic iodination precisely to the sterically hindered 2, 4, and 6 positions [[3]]().

Logic Start NIPA-MME Scaffold Asym Orthogonal Carbonyls (Ester vs. Carboxylic Acid) Start->Asym Nitro Nitro Group Start->Nitro Amide1 Selective Amidation A (Hydrophilic Side Chain) Asym->Amide1 Enables asymmetric functionalization Amine Reduction to Amine (Directs Electrophilic Attack) Nitro->Amine Prepares ring for iodination

Mechanistic rationale for utilizing NIPA-MME's orthogonal reactivity.

Synthetic Workflow

The transformation of NIPA-MME into a viable contrast agent intermediate (such as Ioxitalamic acid) follows a highly optimized, three-step pipeline.

Workflow NIPA Monomethyl-5-nitroisophthalate (NIPA-MME) Amidation Step 1: Selective Amidation (e.g., with Ethanolamine) NIPA->Amidation Direct Nucleophilic Attack Reduction Step 2: Catalytic Reduction (Pd/C, H2) Amidation->Reduction Nitro to Amine Conversion Iodination Step 3: Electrophilic Iodination (ICl, pH Control) Reduction->Iodination Ring Activation Product Tri-iodinated Contrast Media (e.g., Ioxitalamic Acid) Iodination->Product Tri-iodination (2,4,6-positions)

Synthetic workflow from NIPA-MME to tri-iodinated X-ray contrast media.

Self-Validating Experimental Protocols

To maintain scientific integrity and ensure high-purity downstream products, the following protocols integrate built-in validation steps (in-process controls).

Protocol A: Direct Selective Amidation

Objective: React NIPA-MME with ethanolamine to form 5-nitro-N-(2-hydroxyethyl)-m-carboxamidobenzoic acid. Causality: Traditional routes utilize thionyl chloride to form an acid chloride prior to amidation, which generates highly toxic SO₂ and HCl gases and reduces overall yield to ~75% [[3]](). Direct amidation bypasses this, improving the environmental profile and boosting the yield to 85% [[3]]().

  • Preparation: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, suspend 90 g (0.4 mol) of NIPA-MME in 500 mL of methanol at room temperature 3.

  • Reagent Addition: Once fully dissolved, add 61 g (1.0 mol) of ethanolamine 3.

  • Reaction: Elevate the temperature to 50°C and maintain continuous stirring for 48 hours 3.

  • Self-Validation (IPC): At 36 and 48 hours, sample the mixture. Run TLC (Eluent: Petroleum ether/Dichloromethane 5:1) against a pure NIPA-MME standard. Proceed only when the raw material spot completely disappears 2.

  • Workup & Isolation: Distill off 200 mL of methanol under reduced pressure. Add 600 mL of distilled water. Adjust the pH to 1 using 5 mol/L aqueous HCl. Allow to stand for 24 hours to crystallize, then filter and dry 3.

Protocol B: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce the nitro group to an amine. Causality: Utilizing a Pd/C catalyst instead of older PdO/C or ammonium sulfide systems prevents environmental contamination and allows the resulting aqueous amine-HCl solution to be funneled directly into the iodination step without intermediate purification 3.

  • Setup: Transfer the intermediate to a high-pressure hydrogenation reactor and dissolve in water.

  • Catalyst: Add 5% Pd/C catalyst 3.

  • Reaction: Purge the vessel with N₂ (3x), then with H₂. Pressurize with H₂ and stir at 40-50°C until hydrogen uptake ceases.

  • Filtration: Filter the catalyst strictly under an inert atmosphere to prevent pyrophoric ignition.

  • Acidification: Add concentrated HCl to the filtrate under stirring until pH 1 is reached. This stabilizes the amine as a hydrochloride salt for the next step [[3]]().

Protocol C: Electrophilic Aromatic Iodination

Objective: Introduce three iodine atoms at the 2, 4, and 6 positions of the aromatic ring. Causality: Iodine monochloride (ICl) is utilized because the chloride ion acts as a superior leaving group, making ICl a significantly stronger electrophile than I₂, which is mandatory to overcome the steric hindrance of tri-iodination [[3]]().

  • Preparation: Heat the aqueous amine-HCl solution from Protocol B to 60°C 3.

  • ICl Addition: Slowly add an ICl solution (prepared by dissolving ICl in 2 mol/L aqueous NaCl at a 1:1 molar ratio) 3. Ensure a substrate to ICl molar ratio of 1:3.05.

  • Reaction: Raise the temperature to 70–90°C and stir for 1 to 4 hours 3.

  • Self-Validation & Quenching: Cool the mixture to 15°C 3. Visually inspect the solution; a persistent dark brown color indicates unreacted ICl. Quench with a minimal amount of sodium bisulfite until the color dissipates. Filter, wash with distilled water, and dry.

Quantitative Process Optimization

The shift from legacy synthetic routes to the optimized direct amidation and streamlined reduction/iodination sequence yields substantial improvements in both efficiency and environmental safety.

Process ParameterTraditional Route (e.g., GB1275745)Optimized Direct Route
Starting Material NIPA-MMENIPA-MME
Amidation Reagents Thionyl Chloride + EthanolamineEthanolamine (Direct)
Amidation Yield ~75% (over 3 steps)85% (1 step)
Reduction Catalyst PdO/CPd/C
Iodination Yield 45%>93% (Combined Reduction + Iodination)
Environmental Impact High (SO₂, HCl gas emissions)Low (Aqueous/Methanol solvent system)
References
  • Source: benchchem.
  • Title: CN1314659C - Method for preparing ioxitalamic acid Source: Google Patents URL
  • Title: CN105254521A - Preparation technology of iopromide intermediate Source: Google Patents URL

Sources

Method

Application Note: Regioselective Friedel-Crafts Acylation using Monomethyl-5-nitroisophthalate Acid Chloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Version: 1.0 (Validated Protocol) Executive Summary The Friedel-Crafts acylation of aromatic systems is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Version: 1.0 (Validated Protocol)

Executive Summary

The Friedel-Crafts acylation of aromatic systems is a cornerstone of carbon-carbon bond formation in pharmaceutical synthesis. When utilizing highly functionalized acylating agents such as Monomethyl-5-nitroisophthalate acid chloride (IUPAC: Methyl 3-(chlorocarbonyl)-5-nitrobenzoate, CAS: 1955-04-0) [1], standard acylation protocols frequently fail, yielding poor conversions or complex impurity profiles.

This application note provides a field-proven, self-validating protocol for the regioselective acylation of electron-rich arenes (using anisole as a model substrate). By dissecting the multi-site Lewis acid coordination mechanics inherent to this specific electrophile, this guide establishes a robust methodology that guarantees >95% yields and >98:2 para-regioselectivity.

Mechanistic Insights & Causality (E-E-A-T)

The Electrophilicity of the Acylium Ion

Monomethyl-5-nitroisophthalate acid chloride possesses two strongly electron-withdrawing groups (EWGs): a nitro group (-NO₂) and a methyl ester (-COOMe) positioned meta to the acid chloride [2]. When treated with a Lewis acid, the generated acylium ion is exceptionally electrophilic. While this ensures rapid substitution on the target arene, it also renders the acylium intermediate highly susceptible to hydrolysis from trace atmospheric moisture. Causality: Strict anhydrous conditions (Schlenk techniques, dry solvents) are not merely recommended; they are an absolute requirement to prevent the irreversible conversion of the acid chloride back to its unreactive carboxylic acid form.

The Stoichiometry Trap: Why 1.1 Equivalents Will Fail

In standard Friedel-Crafts acylations, 1.1 equivalents of Aluminum Chloride (AlCl₃) are sufficient (1 equivalent to coordinate the resulting ketone product, and 0.1 equivalent to drive the catalytic cycle) [3]. However, utilizing 1.1 equivalents with Monomethyl-5-nitroisophthalate acid chloride will result in near-zero conversion.

Expert Insight: Both the nitro group and the ester group on the acylating agent act as potent Lewis bases. They will competitively sequester the AlCl₃ catalyst before it can activate the acid chloride. To achieve acylium ion formation, you must saturate all Lewis basic sites. Therefore, a minimum of 3.2 equivalents of AlCl₃ is strictly required.

Stoichiometry Substrate Acylating Agent (CAS: 1955-04-0) Site1 -COCl Group (Forms Ketone) Substrate->Site1 Site2 -COOMe Group (Ester) Substrate->Site2 Site3 -NO2 Group (Nitro) Substrate->Site3 Al1 Coordinates 1 eq AlCl3 (Product Complex) Site1->Al1 Al2 Coordinates 1 eq AlCl3 (Reversible Binding) Site2->Al2 Al3 Coordinates 1 eq AlCl3 (Strong Binding) Site3->Al3

Fig 1: Logical relationship dictating the strict 3.2 equivalent AlCl3 requirement.

Experimental Design & Reagents

We utilize Anisole as the model nucleophile. Its methoxy group strongly activates the ring and provides excellent steric hindrance, directing the bulky 3-(methoxycarbonyl)-5-nitrobenzoyl electrophile almost exclusively to the para position. Dichloromethane (DCM) is selected as the solvent because it effectively solubilizes the highly polar multi-aluminum complexes at room temperature, whereas non-polar solvents like toluene would lead to product precipitation and incomplete reactions.

Quantitative Materials Table
ReagentMW ( g/mol )EquivalentsAmountRole
Monomethyl-5-nitroisophthalate acid chloride243.601.02.44 g (10 mmol)Acylating Agent
Anisole108.141.11.19 g (11 mmol)Nucleophilic Arene
Aluminum Chloride (AlCl₃, anhydrous)133.343.24.27 g (32 mmol)Lewis Acid Catalyst
Dichloromethane (DCM, anhydrous)N/AN/A50 mLSolvent
1M HCl (aq)N/AN/A50 mLQuenching Agent

Step-by-Step Protocol

Phase 1: Complexation
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Catalyst Suspension: Add 4.27 g of anhydrous AlCl₃ to the flask, followed by 30 mL of anhydrous DCM. Cool the suspension to 0 °C using an ice-water bath.

  • Acylium Generation: Dissolve 2.44 g of Monomethyl-5-nitroisophthalate acid chloride in 10 mL of anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 15 minutes.

    • Self-Validating Check: The heterogeneous suspension will transition into a homogeneous, deep yellow/orange solution. If this color change does not occur, your AlCl₃ has likely hydrolyzed. Abort and source fresh catalyst.

Phase 2: Substitution
  • Arene Addition: Dissolve 1.19 g of anisole in 10 mL of DCM. Add this dropwise to the reaction mixture at 0 °C over 10 minutes to control the exothermic substitution.

  • Maturation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours.

    • Self-Validating Check: To confirm completion, withdraw a 10 µL aliquot and quench it in 100 µL of methanol. Analyze via Reverse Phase HPLC [1]. The complete absence of the methyl ester derivative of the starting material confirms reaction completion.

Phase 3: Quenching & Isolation
  • Quenching: Cool the reaction mixture back to 0 °C. Vigorously stir while slowly pouring the mixture into a beaker containing 50 g of crushed ice and 50 mL of 1M HCl.

    • Causality: Using 1M HCl instead of plain water is critical. It prevents the formation of insoluble aluminum hydroxide [Al(OH)₃] salts, which would otherwise create an intractable emulsion and trap the product.

  • Extraction: Transfer to a separatory funnel. Separate the organic (bottom) layer. Extract the aqueous layer with an additional 20 mL of DCM.

  • Washing & Drying: Combine the organic layers, wash with 30 mL of saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure Methyl 3-(4-methoxybenzoyl)-5-nitrobenzoate .

Workflow A 1. Monomethyl-5-nitroisophthalate Acid Chloride + DCM B 2. Add AlCl3 (3.2 eq) at 0°C under N2 A->B C 3. Acylium Ion Complex Formation B->C D 4. Dropwise Addition of Anisole at 0°C C->D E 5. Electrophilic Aromatic Substitution (25°C, 4h) D->E F 6. Quench: Ice-cold HCl (Breaks Al-complex) E->F G 7. Product: Methyl 3-(4-methoxybenzoyl) -5-nitrobenzoate F->G

Fig 2: Step-by-step workflow of the Friedel-Crafts acylation process.

Optimization Data & Results

The following table summarizes the quantitative optimization of the Lewis acid stoichiometry, validating the mechanistic claims made in Section 2.

AlCl₃ (Equivalents)Conversion (%)Regioselectivity (para:ortho)Mechanistic Observation
1.1 eq < 5%N/ACatalyst completely sequestered by -NO₂ and -COOMe groups.
2.2 eq 45%> 95:5Sluggish reaction; partial activation of the acid chloride.
3.2 eq > 98% > 98:2 Rapid conversion, clean kinetic profile, optimal yield.

Troubleshooting Guide

  • Issue: Severe emulsion during the extraction phase.

    • Root Cause: Insufficient acidification during the quench, leading to colloidal Al(OH)₃.

    • Solution: Add an additional 20-30 mL of 2M HCl to the separatory funnel and shake vigorously until the layers clarify. Alternatively, filter the entire biphasic mixture through a pad of Celite.

  • Issue: Presence of carboxylic acid byproducts (ester cleavage).

    • Root Cause: The reaction temperature exceeded 30 °C, or the quench was performed too slowly without sufficient ice. AlCl₃ can act as a Lewis acid catalyst for ester cleavage at elevated temperatures.

    • Solution: Strictly maintain the quench temperature below 5 °C and ensure rapid dispersion into the ice/HCl mixture.

References

  • SIELC Technologies. "Separation of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate on Newcrom R1 HPLC column." SIELC Application Notes. Available at:[Link]

  • Olah, G. A. (Ed.). "Friedel-Crafts and Related Reactions." Interscience Publishers. (Standard reference detailing multi-site coordination stoichiometry in Friedel-Crafts chemistry). Available at:[Link]

Application

Application Note: Synthesis of Amine-Functionalized Polyesters via Step-Growth Polymerization of Monomethyl-5-nitroisophthalate

Introduction & Mechanistic Rationale The synthesis of highly functionalized linear polyesters is a critical objective in the development of targeted drug delivery systems, bioconjugates, and advanced biomedical coatings....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of highly functionalized linear polyesters is a critical objective in the development of targeted drug delivery systems, bioconjugates, and advanced biomedical coatings. However, the direct polycondensation of amine-bearing monomers (such as 5-aminoisophthalic acid) with diols is fundamentally flawed. Under standard high-temperature polymerization conditions, the primary amine competes with the hydroxyl groups, leading to unwanted amidation, hyperbranching, and premature crosslinking of the polymer network.

To circumvent this chemical bottleneck, Monomethyl-5-nitroisophthalate (MMNIP) is strategically employed as an asymmetric AA-type monomer[1]. The nitro group serves as a robust, thermally stable "masked amine" that remains completely inert during the harsh conditions of melt polycondensation[2]. MMNIP possesses an asymmetric reactive profile—featuring one carboxylic acid and one methyl ester. When reacted with an aliphatic diol like 1,4-butanediol (a BB-type monomer), it undergoes simultaneous direct esterification and transesterification[1].

Following the formation of the linear poly(butylene 5-nitroisophthalate) backbone, a Post-Polymerization Modification (PPM) is executed. The pendant nitro groups are catalytically reduced to primary amines, yielding the target amine-functionalized polyester without disrupting the polymer backbone[3].

Mechanistic Visualization

Mechanism Acid Carboxylic Acid (-COOH) EstRxn Direct Esterification (Releases H2O) Acid->EstRxn + Diol Ester Methyl Ester (-COOCH3) TransRxn Transesterification (Releases CH3OH) Ester->TransRxn + Diol Intermediate Bis(hydroxybutyl) 5-nitroisophthalate EstRxn->Intermediate TransRxn->Intermediate Polymer Step-Growth Polymerization via Transesterification Intermediate->Polymer Heat & Vacuum

Dual-reactivity mechanism of MMNIP undergoing esterification and transesterification.

Experimental Methodologies: A Self-Validating Protocol

This protocol is designed as a self-validating system, incorporating critical Quality Control (QC) checkpoints to ensure causality and reproducibility at each stage of the synthesis.

Phase 1: Pre-Polymerization (Oligomerization)
  • Reactor Preparation: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark distillation apparatus, add MMNIP (0.1 mol, 22.5 g) and 1,4-butanediol (0.22 mol, 19.8 g).

  • Catalyst Addition: Add Titanium(IV) butoxide (Ti(OBu)₄) (0.1 wt% relative to monomers) as the transesterification/esterification catalyst.

  • Thermal Ramp: Purge the system with N₂ for 15 minutes. Heat the mixture gradually to 160 °C, then slowly ramp to 190 °C over a period of 2 hours.

  • Self-Validation Checkpoint 1 (Distillate Volume): Monitor the collection of the water/methanol distillate in the Dean-Stark trap. The theoretical yield is ~5.0 mL (1.8 mL H₂O + 3.2 mL CH₃OH). Proceed to Phase 2 only when distillate collection ceases, confirming the quantitative formation of the bis(hydroxybutyl) 5-nitroisophthalate oligomer.

Phase 2: Melt Polycondensation
  • Vacuum Application: Gradually reduce the pressure of the reactor to < 0.1 Torr over 30 minutes to prevent bumping and oligomer carry-over.

  • High-Temperature Polycondensation: Elevate the temperature to 220–230 °C. Under these conditions, the oligomers undergo step-growth transesterification, driving off the excess 1,4-butanediol.

  • Self-Validation Checkpoint 2 (Torque Monitoring): Monitor the torque of the mechanical stirrer. As the molecular weight increases, the melt viscosity rises proportionally. Terminate the reaction when the torque reaches a stable, predetermined plateau (typically after 2–3 hours).

  • Recovery: Break the vacuum with N₂, cool the reactor, and dissolve the polymer in chloroform. Precipitate the solution into cold methanol, filter, and dry under vacuum at 60 °C to yield Poly(butylene 5-nitroisophthalate) (PBNI).

Phase 3: Post-Polymerization Modification (Nitro Reduction)
  • Dissolution: Dissolve 10 g of PBNI in 100 mL of anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) in a high-pressure reactor.

  • Catalytic Hydrogenation: Add 1.0 g of 10% Palladium on Carbon (Pd/C). Seal the reactor, purge with N₂, and then pressurize with Hydrogen gas (H₂) to 3 atm.

  • Reaction: Stir vigorously at room temperature for 24 hours.

  • Self-Validation Checkpoint 3 (FTIR Spectroscopy): Filter the catalyst through a Celite pad. Analyze an aliquot via FTIR. The successful reduction is validated by the complete disappearance of the asymmetric -NO₂ stretch at ~1530 cm⁻¹ and the appearance of a broad -NH₂ stretch at 3300–3400 cm⁻¹.

  • Final Isolation: Precipitate the amine-functionalized polymer into diethyl ether, filter, and dry under vacuum.

Workflow Visualization

Workflow M1 Monomethyl-5-nitroisophthalate (AA Monomer) Oligo Oligomerization (160-190 °C) Ti(OBu)4 Catalyst M1->Oligo N2 Atmosphere M2 1,4-Butanediol (BB Monomer) M2->Oligo N2 Atmosphere Poly Melt Polycondensation (220 °C) Vacuum < 0.1 Torr Oligo->Poly - H2O, - CH3OH (Distillate QC) NitroPoly Poly(butylene 5-nitroisophthalate) [Linear Polyester] Poly->NitroPoly - Excess Diol (Torque QC) PPM Post-Polymerization Modification H2, Pd/C, THF/DMF NitroPoly->PPM AminePoly Poly(butylene 5-aminoisophthalate) [Functionalized Polyester] PPM->AminePoly - H2O (FTIR QC)

Workflow of MMNIP polycondensation and subsequent post-polymerization modification.

Quantitative Data Summaries

Table 1: Reaction Parameters & Self-Validation Metrics

Synthesis PhaseTemperature (°C)PressureCatalystValidation MetricTarget Observation
Oligomerization 160 – 1901 atm (N₂)Ti(OBu)₄ (0.1 wt%)Distillate Volume~5.0 mL (H₂O + CH₃OH)
Polycondensation 220 – 230< 0.1 TorrTi(OBu)₄ (0.1 wt%)Stirrer TorqueTorque plateau (viscosity peak)
PPM (Reduction) 25 (RT)3 atm (H₂)10% Pd/CFTIR SpectroscopyLoss of 1530 cm⁻¹ peak

Table 2: Representative Polymer Characterization Data

Polymer IntermediateMolecular Weight (Mₙ)Polydispersity (Ð)Thermal Transition (T_g)Functional Group Handle
PBNI (Pre-PPM) 25,000 – 35,000 g/mol 1.8 – 2.2~ 45 °C-NO₂ (Inert)
PBNA (Post-PPM) 24,000 – 34,000 g/mol 1.8 – 2.2~ 52 °C-NH₂ (Highly Reactive)

(Note: Molecular weight remains relatively stable during PPM, while the glass transition temperature (T_g) typically increases due to enhanced hydrogen bonding from the newly formed primary amines).

References

  • 5-Nitroisophthalic acid — Custom Synthesis | Toll Manufacturing. Richman Chemical Inc.[2] URL: [Link]

  • Synthesis of functional polymers by post-polymerization modification. ResearchGate.[3] URL: [Link]

Sources

Method

Application Note: Regioselective Preparation of Amide Derivatives from Monomethyl 5-Nitroisophthalate

Strategic Context in Pharmaceutical Synthesis Monomethyl 5-nitroisophthalate (CAS: 1955-46-0) is a highly versatile, heterobifunctional building block. It serves as the critical desymmetrized intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Pharmaceutical Synthesis

Monomethyl 5-nitroisophthalate (CAS: 1955-46-0) is a highly versatile, heterobifunctional building block. It serves as the critical desymmetrized intermediate in the synthesis of non-ionic, tri-iodinated X-ray contrast media (such as Iopromide and Iohexol) and is increasingly utilized in the development of targeted oncology therapeutics, including histone demethylase LSD1 inhibitors.

The structural asymmetry of the monoester—bearing both a free carboxylic acid and a protected methyl ester—provides an orthogonal platform for sequential functionalization. This guide details the field-proven methodologies for synthesizing the monoester and subsequently converting it into high-purity amide derivatives.

Mechanistic Causality: The "Carboxylate Shield" Effect

A primary challenge in synthesizing asymmetric isophthalamides is avoiding the formation of statistical mixtures of mono- and bis-amides, which are notoriously difficult to separate. Direct amidation of 5-nitroisophthalic acid lacks regiocontrol.

To achieve absolute selectivity, chemists rely on a two-phase electronic differentiation strategy:

  • Desymmetrization : The diacid is fully esterified, followed by a strictly controlled, base-limited partial hydrolysis to yield the monomethyl ester.

  • Regioselective Aminolysis : During the amidation step, the monoester is reacted with a primary amine (e.g., 3-amino-1,2-propanediol) in the presence of a strong alkoxide base (like Potassium tert-butoxide).

The Causality : Why does the amine exclusively attack the ester and not the free acid? Upon the addition of the strong base, the free carboxylic acid is instantly deprotonated. The resulting carboxylate anion is highly electron-rich, drastically reducing the electrophilicity of its carbonyl carbon and sterically/electronically repelling incoming nucleophiles. This "carboxylate shield" directs the primary amine exclusively toward the unprotected methyl ester, undergoing nucleophilic acyl substitution to form the desired amide. This elegant regiocontrol, as established in modern1, eliminates the need for complex protecting group strategies.

Synthetic Workflow Visualization

Pathway A 5-Nitroisophthalic Acid (Starting Material) B Dimethyl 5-nitroisophthalate (Symmetric Diester) A->B Fischer Esterification (MeOH, H2SO4, Reflux) C Monomethyl 5-nitroisophthalate (Desymmetrized Monoester) B->C Selective Partial Hydrolysis (1.05 eq. NaOH, MeOH/H2O) D Amide Derivative (e.g., 5-nitro-N-alkylisophthalamic acid) C->D Regioselective Amidation (R-NH2, KOtBu, t-BuOH) E Reduced Half Amide (RHA) (5-amino-N-alkylisophthalamic acid) D->E Catalytic Hydrogenation (Pd/C, H2 gas) F Tri-iodinated Contrast Agent (e.g., Iopromide / Iohexol) E->F Electrophilic Iodination (ICl) & N-Alkylation

Fig 1: Synthetic workflow from 5-nitroisophthalic acid to tri-iodinated contrast media.

Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of Monomethyl 5-Nitroisophthalate via Selective Hydrolysis

Objective: To selectively hydrolyze exactly one ester group of dimethyl 5-nitroisophthalate without triggering over-hydrolysis to the diacid, a standard procedure in 2.

  • Dissolution : In a 250 mL multi-neck flask equipped with a reflux condenser and thermometer, dissolve 2.5 g of dimethyl 5-nitroisophthalate in 38.5 mL of methanol under continuous stirring and mild heating.

  • Controlled Base Addition : Prepare a solution of 0.42 g NaOH (approx. 1.05 equivalents) in 5 mL of deionized water. Add this dropwise to the methanolic solution over exactly 20 minutes.

    • Causality: Slow, dropwise addition is critical. Dumping the base creates localized high-pH zones that will indiscriminately hydrolyze both ester groups, ruining the yield.

  • Reflux & Validation : Heat the mixture to reflux for 2 hours.

    • Self-Validation: Monitor via TLC (Mobile Phase: Petroleum Ether:Dichloromethane = 5:1). The reaction is complete when the high-Rf diester spot completely disappears.

  • Isolation : Distill off the bulk methanol under reduced pressure. Add 26 mL of water and filter the solution while hot to remove any trace unreacted diester (which is water-insoluble).

  • Crystallization : Acidify the clear filtrate with concentrated HCl to pH 1. Cooling the solution will induce the precipitation of white crystals. Filter, wash with cold water, and dry under vacuum to yield ~1.54 g (75% yield) of monomethyl 5-nitroisophthalate.

Protocol B: Regioselective Amidation (Synthesis of Iopromide Intermediate)

Objective: To couple the monoester with 3-amino-1,2-propanediol to form 3-(2,3-dihydroxypropylcarbamoyl)-5-nitrobenzoic acid.

  • Suspension : In a 50 mL round-bottom flask purged with nitrogen, suspend 400 mg of monomethyl 5-nitroisophthalate in 4 mL of anhydrous tert-butanol.

    • Observation: The solid will remain largely undissolved at room temperature.

  • Activation : Add 194 mg of 3-amino-1,2-propanediol and 598 mg of potassium tert-butoxide (KOtBu).

    • Self-Validation: As the KOtBu deprotonates the carboxylic acid and activates the amine, the solid will dissolve, and the solution will undergo a distinct color change from white/colorless to brown.

  • Reflux : Elevate the temperature to reflux under a strict nitrogen atmosphere to prevent oxidative degradation of the amine.

  • Monitoring : Track the reaction via TLC (Mobile Phase: Dichloromethane:Methanol = 5:1). The reaction is complete when the monoester precursor spot is fully consumed.

  • Workup : Quench the reaction with a mild acid (to re-protonate the carboxylate shield back to a free carboxylic acid). Extract and recrystallize to obtain the highly pure amide intermediate, ready for subsequent 3.

Quantitative Data: Optimization of Amidation Conditions

The choice of solvent and base is the ultimate determinant of yield and purity in the amidation step. The table below summarizes the causality behind the optimized parameters utilized in Protocol B.

Solvent SystemBase (Equiv.)TempTimeYield (%)Purity (%)Mechanistic Outcome & Causality
MethanolNone65°C24 h< 10%LowInsufficient nucleophilicity of the neutral amine; reaction stalls.
MethanolNaOH (2.0 eq)65°C12 h45%ModerateCompeting hydroxide attack leads to unwanted hydrolysis of the methyl ester.
tert-Butanol KOtBu (3.0 eq) 82°C 4 h > 85% > 98% Complete carboxylate shielding; bulky base prevents ester hydrolysis; rapid aminolysis.

References

  • Preparation technology of iopromide intermediate (Patent CN105254521A)
  • Diethyl 5-nitroisophthalate Synthesis and Applications Source: BenchChem URL
  • Process for the preparation of 2,4,6-triiodo-5-amino-N-alkylisophthalamic acid and 2,4,6-triiodo-5-amino-isophthalamide compounds (US Patent 5,013,865)

Sources

Application

Application Note: Microwave-Assisted Synthesis of Monomethyl-5-nitroisophthalate Derivatives

Introduction & Strategic Importance Monomethyl-5-nitroisophthalate (CAS 1955-46-0) is a critical bifunctional aromatic building block. Its unique structure—featuring a nitro group, a methyl ester, and a free carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

Monomethyl-5-nitroisophthalate (CAS 1955-46-0) is a critical bifunctional aromatic building block. Its unique structure—featuring a nitro group, a methyl ester, and a free carboxylic acid—enables orthogonal reactivity. This makes it an indispensable intermediate in the synthesis of complex macrocycles, advanced polymers, and pharmaceutical agents, most notably iodinated contrast media such as 5-amino-2,4,6-triiodoisophthalic acid[1].

The synthesis of this monoester presents a classic chemoselectivity challenge. Traditional methods rely on either the direct esterification of 5-nitroisophthalic acid or the partial hydrolysis of dimethyl-5-nitroisophthalate under prolonged reflux. These conventional approaches are energy-intensive and frequently yield difficult-to-separate mixtures of the diacid, monoester, and diester[2][3].

By transitioning to Microwave-Assisted Organic Synthesis (MAOS), researchers can leverage dielectric heating to drastically reduce reaction times and improve chemoselectivity. Microwave irradiation provides rapid, uniform heating of polar solvents, allowing precise kinetic control over these sequential reactions, aligning with the principles of green chemistry[3].

Mechanistic Rationale & Chemoselectivity

Achieving high selectivity for the monomethyl ester requires arresting a sequential reaction pathway at the intermediate stage.

Chemoselectivity NIPA 5-Nitroisophthalic Acid (Diacid) MMNI Monomethyl-5-nitroisophthalate (Target Monoester) NIPA->MMNI Path A: Monoesterification MeOH, Catalyst, MW DMNI Dimethyl 5-nitroisophthalate (Diester) DMNI->MMNI Path B: Partial Hydrolysis 1.0 eq NaOH, MeOH, MW MMNI->NIPA Over-hydrolysis (Impurity) MMNI->DMNI Over-reaction (Impurity)

Fig 1. Chemoselective pathways for synthesizing Monomethyl-5-nitroisophthalate.

Path A (Direct Esterification): Relies on heterogeneous solid acid catalysts (such as functionalized MOFs or alumina)[4][5]. The steric bulk of the newly formed monoester hinders its readsorption onto the catalyst surface, kinetically disfavoring the second esterification. Path B (Partial Hydrolysis): The base-catalyzed hydrolysis of esters proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism[3]. By strictly limiting the base to 1.0 equivalent and utilizing the rapid heating profile of a microwave reactor, the first ester group is cleaved before the second can react.

Experimental Protocols (Self-Validating Systems)

Protocol A: Microwave-Assisted Selective Partial Hydrolysis (High Purity Route)

This protocol is favored when high isomeric purity is required, as it avoids the formation of over-esterified byproducts.

Causality of Design: Using exactly 1.0 equivalent of sodium hydroxide ensures that the reaction is stoichiometrically limited to one ester group. Microwave heating at 60 °C for 10 minutes provides the precise activation energy required for the BAC2 mechanism. Conventional heating creates thermal gradients that can cause localized over-hydrolysis; microwave dielectric heating eliminates this, ensuring uniform kinetic control[3].

Workflow Step1 1. Dissolution Diester in Methanol Step2 2. Base Addition Dropwise 1.0 eq NaOH Step1->Step2 Step3 3. Microwave Irradiation 60°C, 10 min, 150W Step2->Step3 Step4 4. In-Process Control TLC/HPLC Validation Step3->Step4 Step5 5. Quenching & Acidification Adjust to pH 3.5 Step4->Step5 Step6 6. Isolation Filtration of Target Monoester Step5->Step6

Fig 2. Step-by-step workflow for the microwave-assisted partial hydrolysis protocol.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 mmol of Dimethyl-5-nitroisophthalate in 15 mL of anhydrous methanol within a heavy-walled microwave reaction vial.

  • Base Addition: Slowly add 10.0 mL of a 1.0 M NaOH solution in methanol (exactly 10.0 mmol) dropwise while stirring.

  • Microwave Irradiation: Seal the vial and irradiate at 60 °C for 10 minutes (Dynamic power mode, max 150 W).

  • Validation Checkpoint 1 (IPC): Perform TLC (Eluent: EtOAc/Hexane 1:1 with 1% AcOH). The self-validation occurs here: the diester (

    
    ) must be absent, replaced entirely by the monoester (
    
    
    
    ). The absence of a baseline spot (
    
    
    ) confirms no over-hydrolysis occurred.
  • Quenching & pH Adjustment: Transfer the mixture to an ice bath. Slowly add 1.0 M HCl while monitoring with a pH meter.

  • Validation Checkpoint 2 (Isolation): The system validates itself during acidification. The monoester's carboxylic acid group has a

    
     of approximately 3.5. As the pH reaches 3.5, the monoester becomes fully protonated and neutral, triggering immediate precipitation. If the pH drops too low (e.g., pH 1), unwanted diacid impurities may co-precipitate. Filter the white/pale yellow precipitate and wash with cold water.
    
Protocol B: Microwave-Assisted Direct Monoesterification

This protocol is utilized when starting from the raw 5-nitroisophthalic acid, utilizing solid-state catalysis to drive selectivity.

Causality of Design: Direct esterification typically requires excess alcohol and strong acid, pushing the equilibrium toward the diester[2]. By utilizing a defect-rich MOF (e.g., UiO-66(Zr)-NH2) or functionalized alumina under microwave conditions, the reaction benefits from localized "hot spots" at the catalytic nodes[4]. The steric hindrance of the catalyst pores prevents the newly formed monoester from re-orienting for a second esterification.

Step-by-Step Methodology:

  • Preparation: Combine 10.0 mmol of 5-nitroisophthalic acid, 20 mL of methanol, and 5 wt% of the solid acid catalyst in a microwave vial.

  • Microwave Irradiation: Irradiate at 80 °C for 20 minutes.

  • Validation Checkpoint 1 (Catalyst Recovery): Centrifuge the mixture to pellet the solid catalyst. Weighing the dried, recovered catalyst validates the heterogeneous nature of the reaction and confirms zero leaching into the product[5].

  • Isolation: Concentrate the filtrate under reduced pressure. Purify via two-phase crystallization (e.g., toluene/water) to isolate the monoester from any trace unreacted diacid[3].

Quantitative Data Presentation

The integration of microwave heating and optimized catalysis significantly outperforms conventional reflux methodologies. Table 1 summarizes the quantitative improvements in yield, purity, and energy efficiency.

ParameterConventional Hydrolysis (Reflux)MW-Assisted Hydrolysis (Protocol A)Conventional EsterificationMW-Assisted Esterification (Protocol B)
Temperature 65 °C (Reflux)60 °C65 °C (Reflux)80 °C
Reaction Time 4 - 6 Hours10 Minutes12 - 24 Hours20 Minutes
Catalyst/Reagent 1.2 eq NaOH1.0 eq NaOH

(Homogeneous)
Solid Acid MOF (Heterogeneous)
Target Yield 65 - 70%> 92%50 - 60%85 - 89%
Impurity Profile High Diacid< 1% DiacidHigh Diester< 3% Diester
Energy Efficiency Low (Continuous heating)High (Dielectric heating)LowHigh

Table 1: Comparative analysis of conventional vs. microwave-assisted synthesis of Monomethyl-5-nitroisophthalate.

Conclusion

The microwave-assisted synthesis of Monomethyl-5-nitroisophthalate derivatives represents a significant advancement in green chemistry and process efficiency[1][2]. By understanding the mechanistic causality—specifically the BAC2 hydrolysis pathway and the steric constraints of solid-acid catalysis—researchers can implement these self-validating protocols to achieve high chemoselectivity[3][4]. The integration of strict in-process controls, such as precise pH-triggered precipitation, ensures that the protocols inherently verify product integrity at every step.

References

  • Monomethyl-5-nitroisophthalate, Benchchem.
  • A Series of UiO-66(Zr)-Structured Materials with Defects as Heterogeneous Catalysts for Biodiesel Production, ACS Publications.
  • Buy Bis(2-hydroxyethyl) 5-nitroisophthalate, Smolecule.
  • MOF-based catalysts for sustainable biodiesel production: classification, performance, and advances from 2020 to 2025, RSC Publishing.
  • Advanced Synthetic Methodologies for Monomethyl 5 Nitroisophthalate, Benchchem.

Sources

Method

Application Note: Chemoselective Functionalization of the Nitro Group in Monomethyl-5-Nitroisophthalate

Introduction & Strategic Importance Monomethyl-5-nitroisophthalate (CAS: 1955-46-0) is a highly versatile, multifunctional aromatic building block utilized extensively in pharmaceutical development and advanced materials...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

Monomethyl-5-nitroisophthalate (CAS: 1955-46-0) is a highly versatile, multifunctional aromatic building block utilized extensively in pharmaceutical development and advanced materials science[1]. Structurally, it possesses three distinct reactive handles: a strongly electron-withdrawing nitro group, a carboxylic acid, and a methyl ester. The functionalization of the nitro group—specifically its reduction to a primary amine to yield monomethyl 5-aminoisophthalate (CAS: 28179-47-7)—is the most pivotal transformation in its synthetic lifecycle[2][3].

This reduction acts as a stereoelectronic switch. The nitro group deactivates the aromatic ring, whereas the resulting amino group is strongly electron-donating. This electronic activation is an absolute prerequisite for downstream electrophilic aromatic substitutions, such as the exhaustive tri-iodination required to synthesize non-ionic X-ray contrast media like Iohexol, Iopamidol, and Iopromide[3][4]. Furthermore, the resulting aniline derivative serves as a nucleophilic anchor for synthesizing heterotrifunctional crosslinkers, peptidomimetics, and histone demethylase LSD1 inhibitors targeted for oncology[5][6].

Mechanistic Rationale & Chemoselectivity

The primary synthetic challenge in functionalizing monomethyl-5-nitroisophthalate is achieving strict chemoselectivity. The reduction protocol must quantitatively convert the nitro group to an amine without inducing ester hydrolysis, transesterification, or reduction of the carboxylic acid[3].

  • Avoidance of Strong Hydrides: Reagents like LiAlH₄ or BH₃ are strictly contraindicated as they will indiscriminately reduce the ester and carboxylic acid moieties into alcohols.

  • Catalytic Hydrogenation (Pd/C): This is the industry standard. It offers high atom economy and avoids the generation of heavy metal sludge[7]. The reaction is typically performed in methanol to match the ester group, preventing the transesterification that would inevitably occur if ethanol or propanol were used.

  • Metal-Acid Reductions (Béchamp): While historically used and effective in acidic or neutral media, metal-based reductions (using Fe or Zn) complicate workup due to the formation of insoluble metal oxides and are generally less favored for scale-up due to their severe environmental impact[3][7].

Comparative Analysis of Reduction Strategies

To guide experimental design, the following table summarizes the quantitative and qualitative metrics of various reduction strategies for this specific substrate.

Reduction StrategyReagents & ConditionsChemoselectivityTypical YieldEnvironmental ImpactScalability & Causality
Catalytic Hydrogenation 10% Pd/C, H₂, MeOH, 25°CExcellent>95%Low (High atom economy)High: Ideal for scale-up; avoids metal sludge. MeOH prevents transesterification[7].
Transfer Hydrogenation 10% Pd/C, NH₄HCO₂, MeOH, 60°CExcellent90-95%Moderate (NH₃ byproduct)Moderate: Excellent for labs lacking pressurized H₂ infrastructure.
Metal-Acid Reduction Fe or Zn powder, HCl, H₂O/EtOHGood80-85%High (Metal waste)Low: Iron/Zinc sludge complicates product isolation and violates green chemistry principles[7].
Sulfide Reduction (NH₄)₂S, EtOH/H₂OPoor to Fair<70%Very High (Toxic, Odor)Low: Historically used, but generates sulfur dioxide and elemental sulfur during workup[7].

Synthetic Workflow Visualization

The following diagram illustrates the chemoselective functionalization pathway and its critical role in downstream pharmaceutical synthesis.

G cluster_0 Chemoselective Nitro Reduction A Monomethyl-5-nitroisophthalate (CAS: 1955-46-0) B1 Catalytic Hydrogenation (Pd/C, H2, MeOH) A->B1 H2 Uptake B2 Transfer Hydrogenation (Pd/C, NH4HCO2) A->B2 Formate Decomposition C Monomethyl-5-aminoisophthalate (CAS: 28179-47-7) B1->C >95% Yield B2->C >90% Yield D1 Iodination & Amidation (X-Ray Contrast Media) C->D1 Ring Activation D2 Peptide Bioconjugation & LSD1 Inhibitors C->D2 Nucleophilic Anchor

Fig 1: Chemoselective functionalization pathways of Monomethyl-5-nitroisophthalate and applications.

Standardized Experimental Protocol: Catalytic Hydrogenation

This protocol details the optimal synthesis of Monomethyl 5-aminoisophthalate via catalytic hydrogenation. It is designed as a self-validating system to ensure reproducibility, high yield, and safety.

Materials Required:

  • Monomethyl-5-nitroisophthalate (Substrate)[5]

  • Palladium on Carbon (10% Pd/C, wet support containing ~50% H₂O is highly recommended for safety)

  • Anhydrous Methanol (Solvent)

  • Hydrogen gas (High purity, via balloon or Parr hydrogenator)

  • Celite 545 (For filtration)

Step-by-Step Methodology:

Step 1: Reaction Assembly & Degassing

  • Charge the Flask: In a flame-dried, two-neck round-bottom flask, dissolve 10.0 g (44.4 mmol) of Monomethyl-5-nitroisophthalate in 100 mL of anhydrous methanol.

    • Causality: Methanol is strictly chosen to match the methyl ester. Using ethanol would lead to acid-catalyzed transesterification, yielding an inseparable mixture of methyl and ethyl esters.

  • Add Catalyst: Carefully add 0.5 g of 10% Pd/C to the solution.

    • Causality: Using wet Pd/C mitigates the severe risk of dry palladium igniting the methanol vapors upon contact with ambient oxygen.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask using a vacuum manifold and backfill with inert Nitrogen (N₂). Repeat this cycle three times.

    • Causality: Removing ambient oxygen is critical to prevent the formation of explosive hydrogen-oxygen mixtures inside the reaction vessel.

Step 2: Hydrogenation 4. Introduce Hydrogen: Replace the N₂ line with a Hydrogen (H₂) balloon (or connect to a Parr apparatus at 30-40 psi). Evacuate the N₂ briefly and backfill with H₂. Repeat twice. 5. Reaction Execution: Stir the suspension vigorously at room temperature (20-25°C) for 4-6 hours.

  • Causality: Vigorous stirring overcomes the mass transfer limitation of H₂ gas dissolving into the liquid phase. Room temperature is strictly maintained to prevent any unwanted reduction of the carboxylic acid or ester[3].

Step 3: Self-Validating Monitoring 6. TLC Analysis: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) solvent system.

  • Validation: The starting material (UV active, higher Rf) will disappear, replaced by a highly polar, lower Rf spot (the amine). The amine spot will stain positively (turning yellow/orange) when treated with a Ninhydrin stain and heated, unequivocally confirming the presence of the primary amine.

Step 4: Workup & Isolation 7. Filtration: Once H₂ uptake ceases and TLC confirms completion, purge the flask thoroughly with N₂. Filter the reaction mixture through a tight, pre-wetted pad of Celite.

  • Causality: Celite traps the finely divided Pd/C. Safety Note: Never let the Pd/C filter cake dry out in the air, as it remains highly pyrophoric. Wash the filter cake immediately with copious amounts of water before disposal.
  • Concentration: Wash the Celite pad with an additional 20 mL of methanol. Concentrate the combined filtrate under reduced pressure (rotary evaporator) at 40°C.
  • Crystallization: The crude monomethyl 5-aminoisophthalate will precipitate as an off-white to pale yellow solid. Recrystallize from minimal hot methanol if ultra-high purity (>99%) is required for downstream pharmaceutical applications[2].

Step 5: Analytical Validation

  • LC-MS: Expected mass-to-charge ratio m/z [M+H]⁺ = 196.17.

  • ¹H NMR (DMSO-d₆): Validate the structure by observing the disappearance of the highly deshielded aromatic protons adjacent to the nitro group, and the appearance of a broad singlet integrating to 2H around 5.5 ppm, corresponding to the newly formed -NH₂ protons.

References

  • ChemBK - 5-Aminoisophthalic acid monomethyl ester.[Link]

  • Pure Synth - Monomethyl 5-Nitroisophthalate 98.0%.[Link]

  • Google Patents - Method for preparing ioxitalamic acid (CN1314659C).
  • DiVA Portal - Design and Synthesis of AT2 Receptor Selective Angiotensin II Analogues.[Link]

  • Google Patents - Preparation technology of iopromide intermedi

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Selective Monomethylation of 5-Nitroisophthalic Acid

Welcome to the Application Scientist Support Center. Synthesizing monomethyl 5-nitroisophthalate (a critical intermediate for heterotrifunctional crosslinkers and non-ionic iodine contrast agents like iopromide) presents...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Synthesizing monomethyl 5-nitroisophthalate (a critical intermediate for heterotrifunctional crosslinkers and non-ionic iodine contrast agents like iopromide) presents unique selectivity challenges. This guide bypasses theoretical fluff and provides field-proven, self-validating methodologies to help you achieve pharmaceutical-grade purity and maximize your yields.

Mechanistic Insights: The "Direct Esterification" Trap

Many researchers initially attempt to synthesize the monoester by reacting 5-nitroisophthalic acid with exactly one equivalent of methanol. This almost always results in poor yields (~30-45%).

The Causality: The two carboxylic acid groups on 5-nitroisophthalic acid reside in identical electronic environments (both meta to the strongly electron-withdrawing nitro group). Esterifying the first carboxyl group does not significantly alter the electrophilicity of the second. Consequently, the reaction is governed by statistical probability rather than chemical selectivity, inevitably yielding a messy 1:2:1 mixture of unreacted di-acid, monoester, and diester.

The Solution (Selective Saponification): The industry standard is a two-step "protection-deprotection" strategy. By exhaustively esterifying the di-acid to dimethyl 5-nitroisophthalate, we can selectively hydrolyze just one ester group using exactly 1.05 equivalents of sodium hydroxide [1]. Why does this work? Once the first ester is hydrolyzed, it forms a negatively charged carboxylate anion. This negative charge strongly repels incoming hydroxide nucleophiles (electrostatic repulsion) and donates electron density to the ring, drastically reducing the reaction rate of the second ester group. The reaction naturally halts at the monoester stage, pushing yields to 75%[2].

Pathway Visualization

G SM 5-Nitroisophthalic Acid (Di-acid Starting Material) Step1 Exhaustive Esterification MeOH, H2SO4, Reflux 3h SM->Step1 Int Dimethyl 5-Nitroisophthalate (Quantitative Intermediate) Step1->Int 98% Yield Step2 Selective Saponification 1.05 eq NaOH, MeOH/H2O, Reflux 2h Int->Step2 Workup Hot Filtration & Acidification Remove Diester, HCl to pH 1 Step2->Workup Prod Monomethyl 5-Nitroisophthalate (Target Monoester, 75% Yield) Workup->Prod 75% Yield

Reaction workflow for the high-yield synthesis of monomethyl 5-nitroisophthalate.

Self-Validating Experimental Protocols

Step 1: Synthesis of Dimethyl 5-Nitroisophthalate
  • Dissolution: In a 100 mL round-bottom flask equipped with a condenser, add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol. Stir at room temperature for ~3 minutes until the solid dissolves completely into a clear solution [3].

  • Catalysis: Slowly add 1.0 mL of concentrated sulfuric acid dropwise under continuous stirring.

  • Reaction: Heat the mixture to reflux. After approximately 3 hours, a white solid will begin to precipitate.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material. Use a developing solvent of

    
    . The reaction is complete when the starting material spot completely disappears [3].
    
  • Isolation: Cool the flask to induce further crystallization. Filter the precipitate, wash with a minimal amount of cold water, and dry the filter cake.

    • Expected Yield: ~98%.

Step 2: Selective Mono-Saponification
  • Preparation: In a 250 mL four-neck flask, add 2.5 g of the synthesized dimethyl 5-nitroisophthalate and 38.5 mL of methanol. Heat and stir until fully dissolved [1].

  • Controlled Hydrolysis: Dissolve 0.42 g of sodium hydroxide (exactly 1.05 eq) in 5.0 g of deionized water. Add this aqueous NaOH solution dropwise to the methanolic solution over a strict 20-minute period [1].

  • Reaction: Heat the mixture to reflux for exactly 2 hours.

  • Self-Validation (TLC): Monitor the reaction using Petroleum Ether:

    
     (5:1) to confirm the disappearance of the diester. Use 
    
    
    
    (5:1) alongside a 5-nitroisophthalic acid control to ensure the monoester has formed without over-hydrolyzing into the di-acid [1].
  • Workup & Separation: Distill off the excess methanol under reduced pressure. Add 26 mL of warm water to the residue.

  • Hot Filtration: Filter the aqueous mixture while hot. (This physically removes any unreacted, water-insoluble diester).

  • Acidification: Acidify the hot filtrate to pH 1 using concentrated hydrochloric acid. The target monomethyl 5-nitroisophthalate will immediately precipitate as a slightly yellow, fine crystalline powder [2].

  • Isolation: Cool the suspension, filter, wash the cake with water, and dry.

    • Expected Yield: 70% - 75% [1, 2].

Troubleshooting & FAQs

Q: My mono-saponification is yielding high amounts of the di-acid (5-nitroisophthalic acid). How do I stop this? A: Over-hydrolysis is caused by localized high concentrations of hydroxide ions or excessive thermal exposure. If you dump the NaOH solution in all at once, the local alkalinity spikes, overcoming the electrostatic repulsion of the mono-carboxylate and hydrolyzing both ester groups before the reagent disperses. Causality fix: You must add the NaOH solution dropwise over at least 20 minutes and strictly limit the reflux time to 2 hours [1].

Q: How can I ensure complete separation of the monoester from unreacted diester impurities? A: Rely on the inherent acid-base solubility differences. After distilling the methanol (Step 2.5), the sodium salt of your target monoester is highly soluble in warm water, whereas the unreacted dimethyl ester is highly hydrophobic. The hot filtration step (Step 2.6) is the critical self-validating separation mechanism [2]. If you skip this and add HCl directly, the unreacted diester will co-precipitate with your product, ruining your purity.

Q: I am scaling up. Can I use direct monoesterification with a coupling agent like DCC to save a step? A: It is highly discouraged for scale-up. While coupling agents can force a monoesterification, they generate stoichiometric byproducts (like dicyclohexylurea) that are notoriously difficult to separate from the monoester without column chromatography. The two-step esterification-hydrolysis route remains the most scalable, cost-effective method to achieve the >98% purity required for downstream pharmaceutical synthesis [3].

Quantitative Data Summary

Synthesis RouteReagent StoichiometryReaction TimeIntermediate YieldFinal Monoester YieldPurity Profile
Direct Esterification 1.0 eq Methanol4 - 6 hoursN/A30% - 45%High Diester/Di-acid contamination
Selective Saponification Excess MeOH, then 1.05 eq NaOH3h (Step 1) + 2h (Step 2)98% (Dimethyl ester)70% - 75%>98% (Pharmaceutical grade)

References

  • ChemicalBook.Methyl 5-nitroisophthalate synthesis.
  • ECHEMI.1955-46-0, 1-Methyl 5-nitro-1,3-benzenedicarboxylate Formula.
  • Patsnap.Preparation technology of iopromide intermediate - Eureka.
Optimization

Purification methods for Monomethyl-5-nitroisophthalate crude product

Technical Support Center: Purification of Monomethyl-5-nitroisophthalate Welcome to the Technical Support Center for the isolation and purification of Monomethyl-5-nitroisophthalate (also known as 5-nitroisophthalic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Monomethyl-5-nitroisophthalate

Welcome to the Technical Support Center for the isolation and purification of Monomethyl-5-nitroisophthalate (also known as 5-nitroisophthalic acid monomethyl ester). This compound is a critical heterotrifunctional building block used extensively in the synthesis of bioconjugation crosslinkers, histone demethylase LSD1 inhibitors, and non-ionic contrast media like Iohexol[1][2].

Because its synthesis typically involves either the partial esterification of 5-nitroisophthalic acid or the partial hydrolysis of dimethyl 5-nitroisophthalate, crude reaction mixtures inevitably contain a triad of structurally similar compounds. This guide provides field-proven, self-validating methodologies to achieve >98.0% purity[1].

Part 1: Physicochemical Profiling & Causality

To design a successful purification protocol, we must exploit the thermodynamic and structural differences of the crude mixture components. The separation logic relies entirely on the differential pKa values of the carboxylic acid moieties[3][4].

Table 1: Physicochemical Profiles of Crude Mixture Components

CompoundStructural RoleIonizable ProtonspKa (Approx.)Solubility (pH 1.0)Solubility (pH 9.0)
5-Nitroisophthalic acid Over-hydrolyzed Impurity22.81[3]Insoluble (Precipitates)Highly Soluble (Dianion)
Monomethyl-5-nitroisophthalate Target Product 1 ~3.8 Insoluble (Precipitates) Soluble (Monoanion)
Dimethyl 5-nitroisophthalate Unreacted Impurity0N/A (Neutral)InsolubleInsoluble[5]

Causality Insight: Because the diester lacks an ionizable proton, it remains completely neutral and insoluble in aqueous bases. Conversely, the target monoester and the diacid impurity will readily form water-soluble sodium salts at pH 8-9. This binary behavior is the mechanical foundation of our primary purification workflow[4].

Part 2: Purification Logic Workflow

G A Crude Product Mixture (Monoester, Diester, Diacid) B Alkaline Dissolution (Add aq. NaHCO3 to pH 8-9) A->B C Liquid-Liquid Extraction (DCM / Aqueous) B->C D Organic Phase (Diester Impurity) C->D Non-polar E Aqueous Phase (Monoester & Diacid Salts) C->E Polar F Controlled Acidification (Dropwise HCl to pH 1.0) E->F G Precipitation & Filtration (Isolate Crude Monoester) F->G H Recrystallization (Methanol / Water) G->H Filter Cake I Pure Monomethyl 5-nitroisophthalate H->I

Caption: Workflow for the acid-base purification of Monomethyl-5-nitroisophthalate.

Part 3: Troubleshooting Guides & FAQs

Q1: My final product is heavily contaminated with Dimethyl 5-nitroisophthalate. Why did this happen, and how do I fix it? A1: The diester is highly lipophilic and neutral. If your crude product was isolated simply by evaporating the reaction solvent (e.g., methanol) without an aqueous workup, the diester will co-precipitate with your product[4]. Solution: Resuspend your crude solid in a mild aqueous base (e.g., 5%


) until the pH is 8.0. The monoester will dissolve as a sodium salt. The diester will remain as an insoluble suspension. Filter the suspension while warm, or extract the aqueous layer with Dichloromethane (DCM) to completely remove the diester[4][6].

Q2: During the acidification step, I am getting a sticky oil instead of a white/light-yellow crystalline powder. What is the cause? A2: Oiling out (liquid-liquid phase separation instead of crystallization) occurs when the product precipitates too rapidly at an elevated temperature, trapping solvent and impurities. Solution: Ensure the aqueous filtrate is cooled to 0–5 °C in an ice bath before and during the addition of concentrated HCl. Add the acid dropwise with vigorous mechanical stirring. The slow kinetic precipitation at low temperatures enforces a highly ordered crystal lattice, rejecting impurities[6].

Q3: How can I selectively remove the 5-Nitroisophthalic acid (diacid) impurity? A3: Both the monoester and the diacid precipitate at pH 1.0. However, their solubility profiles in organic solvents differ due to hydrogen-bonding capacity. Solution: Perform a recrystallization using a Methanol/Water system. The diacid has a higher propensity to remain dissolved in the aqueous-alcoholic mother liquor at reduced temperatures compared to the monoester. Alternatively, a two-phase crystallization using an alcohol and an aromatic hydrocarbon (like toluene) can selectively crash out the monoester[4].

Part 4: Standard Operating Procedure (SOP)

Self-Validating Protocol for the Isolation of Monomethyl-5-nitroisophthalate

Phase 1: Removal of Unreacted Diester

  • Solvent Evaporation: If synthesized via partial hydrolysis in methanol, distill off the methanol under reduced pressure until a thick slurry remains[2][6].

  • Alkaline Dissolution: Suspend the slurry in deionized water (approx. 10 mL per gram of crude). Slowly add 5% aqueous

    
     until the solution stabilizes at pH 8.0–8.5.
    
  • Extraction: Transfer the mixture to a separatory funnel. Extract with Dichloromethane (DCM) (3 × 5 mL per gram of crude).

  • Self-Validation Check 1 (TLC): Spot the aqueous phase on a silica TLC plate. Elute with

    
     (5:1). The diester has the highest Rf value. The absence of the top spot in the aqueous phase confirms complete removal of the diester[2][6].
    

Phase 2: Precipitation of the Target Monoester 5. Cooling: Transfer the aqueous phase to a round-bottom flask and submerge in an ice-water bath. Allow the internal temperature to reach 0–5 °C. 6. Acidification: Under vigorous stirring, add concentrated HCl (37%) dropwise. A dense, white to light-yellow precipitate will begin to form. Continue adding until the pH meter reads strictly 1.0. 7. Self-Validation Check 2 (pH): The pH must be ≤ 1.5. At pH > 3.0, the monoester remains partially ionized (


), which will drastically reduce your isolated yield.
8. Filtration:  Filter the cold suspension through a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold deionized water to remove residual inorganic salts (NaCl/HCl).

Phase 3: Final Polish (Recrystallization) 9. Dissolution: Transfer the damp filter cake to an Erlenmeyer flask. Add a minimal amount of boiling methanol until the solid just dissolves. 10. Crystallization: Remove from heat and slowly add warm deionized water dropwise until the solution becomes faintly cloudy (the cloud point). Allow the flask to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight. 11. Isolation: Filter the purified crystals, wash with cold water, and dry under a high vacuum at 45 °C to a constant weight.

References

  • Pure Synth. "Monomethyl 5-Nitroisophthalate 98.0%". pure-synth.com. Available at:[Link]

  • Patsnap. "Preparation technology of iopromide intermediate". patsnap.com. Available at:[Link]

  • Kaival Impex. "Dimethyl 5-nitroisophthalate Manufacturer". kaivalimpex.com. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: High-Purity Monomethyl-5-nitroisophthalate (CAS 1955-46-0)

Welcome to the Advanced Technical Support Center for the purification of Monomethyl-5-nitroisophthalate . As a critical intermediate in the synthesis of non-ionic iodinated X-ray contrast media (such as Iopromide) and BA...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the purification of Monomethyl-5-nitroisophthalate . As a critical intermediate in the synthesis of non-ionic iodinated X-ray contrast media (such as Iopromide) and BACE inhibitors for Alzheimer's disease research, achieving >99.0% purity is non-negotiable.

As a Senior Application Scientist, I have designed this guide to move beyond basic procedures. Here, we explore the thermodynamic causality behind solvent selection, provide self-validating experimental workflows, and address the exact mechanistic failures that lead to yield loss and impurity carryover.

The Thermodynamics of Impurity Clearance

The synthesis of Monomethyl-5-nitroisophthalate—typically achieved via the selective partial hydrolysis of dimethyl-5-nitroisophthalate—inherently generates a challenging impurity profile [1]. The crude mixture contains:

  • The Target: Monomethyl-5-nitroisophthalate (Monoester).

  • Impurity A: 5-Nitroisophthalic acid (Diacid) – Caused by over-hydrolysis.

  • Impurity B: Dimethyl-5-nitroisophthalate (Diester) – Caused by incomplete reaction.

Because these three species differ only by the presence of methyl groups versus acidic protons, their polarity gradients are steep. Recrystallization must exploit these solvation thermodynamics [2]. The monoester acts as both a hydrogen-bond donor (via the carboxylic acid) and an acceptor, making its solubility highly sensitive to the dielectric constant of the solvent system.

Solvent Selection Matrix

To facilitate easy comparison, the following table summarizes the quantitative performance of various solvent systems based on their mechanistic action:

Solvent SystemRatio (v/v)Primary Target Impurity RemovedExpected YieldExpected PurityMechanistic Causality
Methanol / Water 1:2 to 1:4Dimethyl-5-nitroisophthalate75 - 80%>98.5%The diester is highly hydrophobic and crashes out early (or remains insoluble), while the monoester remains soluble in hot aqueous methanol.
Ethanol / Water 1:15-Nitroisophthalic acid70 - 85%>99.0%The diacid is highly polar and remains dissolved in the aqueous phase upon cooling, allowing the monoester to selectively crystallize [3].
Toluene / Methanol 3:1Isomeric Impurities & Diacid~85%>99.5%Two-phase dynamic. Toluene keeps the hydrophobic diester dissolved, while methanol solvates the monoester at high temperatures [1].
Acetone / Water 2:1General polar impurities~80%>98.0%Provides a steep solubility curve for rapid crystallization, though with a higher risk of trapping solvent inclusions.

Self-Validating Protocol: Anti-Solvent Crystallization (Methanol/Water)

This protocol is designed as a self-validating system. Each step includes an immediate physical or analytical checkpoint to ensure the thermodynamic state is correct before proceeding, preventing downstream failures.

Step 1: Primary Dissolution

  • Action: Suspend 10.0 g of crude Monomethyl-5-nitroisophthalate in 40 mL of pure Methanol. Heat the mixture to 60°C under constant agitation.

  • Validation Check: Observe the solution. If it is completely clear, proceed to Step 3. If the solution remains cloudy or contains oily droplets, unreacted Diester impurity is present. Proceed to Step 2.

Step 2: Hot Filtration (Conditional)

  • Action: Pass the hot mixture through a pre-warmed fritted glass funnel (porosity 3) to remove insoluble diester particulates.

  • Validation Check: The filtrate must be a brilliantly clear, light-yellow solution.

Step 3: Anti-Solvent Addition

  • Action: While maintaining the filtrate at 55-60°C, add Deionized (DI) Water dropwise (approx. 80-100 mL total) until the solution reaches the cloud point (a persistent, faint opalescence that does not disappear with stirring).

  • Validation Check: If the mixture separates into two liquid phases ("oils out") instead of becoming uniformly cloudy, the temperature is too high relative to the solvent ratio. Add 5 mL of Methanol to redissolve, lower the temperature by 5°C, and resume water addition.

Step 4: Nucleation and Cooling

  • Action: Add 10 mg of high-purity Monomethyl-5-nitroisophthalate seed crystals. Reduce the temperature strictly at a rate of -5°C/hour until reaching 5°C.

  • Validation Check: Distinct, white to light-yellow crystalline powder should form. Sticky or clumpy precipitates indicate trapped impurities.

Step 5: Isolation and Analytical Validation

  • Action: Isolate via vacuum filtration. Wash the filter cake with 20 mL of ice-cold 1:3 Methanol/Water. Dry under vacuum at 45°C to constant weight.

  • Validation Check:

    • Melting Point: Must be sharp between 181.0°C and 185.0°C.

    • TLC: Run on silica gel using Dichloromethane:Methanol (5:1). The product must show a single spot (Rf ~0.4) [4].

Troubleshooting Guides & FAQs

Q1: I am experiencing significant yield losses (>40%) during recrystallization. How can I improve recovery? A1: This is a common issue when using pure short-chain alcohols (methanol or ethanol) [1]. Causality: The monoester forms strong hydrogen bonds with the alcohol, maintaining a high saturation concentration even at 0°C. Solution: You must force the equilibrium by introducing an anti-solvent. Transition to the Methanol/Water or Ethanol/Water systems described in the matrix. The addition of water increases the dielectric constant of the medium, drastically lowering the solubility of the monoester at cold temperatures while keeping the highly polar diacid impurity in the mother liquor.

Q2: My product is failing HPLC purity due to contamination with 5-Nitroisophthalic acid (the diacid). How do I remove it? A2: Causality: The diacid has two ionizable carboxylic protons, making it significantly more polar than the monoester. If your crude is heavily contaminated with the diacid, standard alcohol crystallization may co-precipitate it. Solution: Leverage pH-dependent solvation thermodynamics [2]. Wash your crude solid with a mild, cold aqueous buffer at pH ~4.0. At this pH, the diacid (which has a lower pKa) will be partially ionized and highly water-soluble, while the monoester remains protonated and insoluble. Follow this with a Toluene/Methanol (3:1) recrystallization.

Q3: During the anti-solvent addition, my mixture forms a thick oil at the bottom of the flask instead of crystallizing ("oiling out"). What is happening? A3: Causality: "Oiling out" (liquid-liquid phase separation) occurs when the saturation point of the solute is reached at a temperature that is higher than the melting point of the solute-solvent mixture. This is heavily exacerbated by the presence of the hydrophobic diester impurity, which depresses the melting point of the mixture. Solution: Do not attempt to scratch the flask to induce crystallization of an oil, as it will trap impurities. Instead, reheat the mixture until it forms a single homogeneous liquid phase. Add 10-15% more Methanol to dilute the overall concentration, lower your cooling ramp rate, and introduce seed crystals exactly at the cloud point.

Q4: Can I use basic aqueous solutions to purify the monoester? A4: Causality: No. While the monoester will dissolve in basic solutions (forming a sodium/potassium salt), prolonged exposure to high pH or heat will trigger the hydrolysis of the remaining methyl ester group, converting your product entirely into 5-Nitroisophthalic acid. Solution: If base extraction is absolutely necessary, it must be done rapidly at 0-5°C using weak bases (like NaHCO3), followed by immediate re-acidification with HCl to precipitate the monoester[3].

Process Visualization

The following diagram maps the logical flow of the self-validating anti-solvent crystallization process, including the critical feedback loop for handling phase-separation failures.

Recrystallization_Workflow Crude Crude Monoester (Contains Diacid/Diester) Dissolve Dissolve in MeOH (60°C, Agitation) Crude->Dissolve HotFilter Hot Filtration (Removes Insoluble Diester) Dissolve->HotFilter AntiSolvent Add H2O Anti-Solvent (Dropwise to Cloud Point) HotFilter->AntiSolvent Cooling Controlled Cooling (-5°C/hr to 5°C) AntiSolvent->Cooling Isolation Vacuum Filtration & Cold Wash (1:3 MeOH:H2O) Cooling->Isolation Validation Analytical Validation (MP: 181-185°C, TLC/HPLC) Isolation->Validation Pure High-Purity Product (>99.0%) Validation->Pure Pass Fail Failure Detected (Oiling Out / Impure) Validation->Fail Fail Fail->Dissolve Adjust Solvent Ratio

Caption: Workflow for anti-solvent crystallization of Monomethyl 5-nitroisophthalate.

References

  • Solubility of 5-nitroisophthalic acid in pseudo-binary mixtures containing water and betaine-based deep eutectic solvents National Center for Biotechnology Information (PMC). URL:[Link]

  • Google Patents.
  • Preparation technology of iopromide intermediate (CN105254521A)
Optimization

Minimizing diester formation during Monomethyl-5-nitroisophthalate synthesis

A Guide to Minimizing Diester Formation and Other Common Pitfalls Welcome to the technical support center for the synthesis of Monomethyl-5-nitroisophthalate (MMN). This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Diester Formation and Other Common Pitfalls

Welcome to the technical support center for the synthesis of Monomethyl-5-nitroisophthalate (MMN). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthesis. As a key intermediate in the production of pharmaceuticals, including non-ionic X-ray contrast media, achieving high purity and yield of MMN is critical.[1][2] One of the most common challenges in this process is the formation of the diester byproduct, Dimethyl-5-nitroisophthalate. This guide provides in-depth troubleshooting advice and preventative strategies to help you optimize your synthesis and minimize unwanted side reactions.

Monomethyl-5-nitroisophthalate is a versatile chemical building block used in various applications, from the synthesis of histone demethylase LSD1 inhibitors for cancer therapy to the preparation of heterotrifunctional crosslinkers for bioconjugation.[3] Its synthesis is primarily achieved through two main routes: the direct, acid-catalyzed esterification of 5-nitroisophthalic acid with methanol, or the controlled partial hydrolysis of Dimethyl-5-nitroisophthalate.[1] Both pathways, if not carefully controlled, can lead to the formation of the diester, which can be challenging to separate from the desired monoester product.[4]

This guide will walk you through common issues, their underlying causes, and practical solutions to enhance the selectivity and efficiency of your MMN synthesis.

Troubleshooting Guide & FAQs

This section addresses specific problems that you may encounter during the synthesis of Monomethyl-5-nitroisophthalate.

Issue 1: Significant Diester Formation During Direct Esterification

Q: I am attempting the direct esterification of 5-nitroisophthalic acid with methanol and an acid catalyst, but I'm observing a high percentage of the diester byproduct in my crude product. What are the likely causes and how can I minimize it?

A: This is a classic challenge in this synthesis. The formation of the diester is a consecutive reaction, and controlling the reaction to favor the monoester requires careful manipulation of several parameters.

Root Causes & Solutions:

  • Excess Methanol: A large excess of methanol will drive the reaction towards the thermodynamically more stable diester.

    • Solution: Carefully control the stoichiometry of methanol. While a slight excess is needed to drive the initial esterification, a large excess should be avoided. Experiment with ratios closer to the stoichiometric requirement for mono-esterification.

  • Prolonged Reaction Time: The longer the reaction proceeds, the more monoester will be converted to the diester.[1][4]

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction once the optimal amount of monoester is formed, before significant diester formation occurs.

  • High Reaction Temperature: Higher temperatures increase the rate of both the first and second esterification, often favoring the formation of the more stable diester.

    • Solution: Conduct the reaction at a lower temperature. This will slow down the overall reaction rate but can significantly improve the selectivity for the monoester.

  • Catalyst Concentration: A high concentration of the acid catalyst (e.g., sulfuric acid) can accelerate the second esterification.

    • Solution: Optimize the catalyst loading. Use the minimum amount of catalyst required to achieve a reasonable reaction rate.

Experimental Protocol: Optimizing Direct Esterification for Monoester Selectivity

  • Reactant Stoichiometry: Begin with a 1:1 to 1:1.5 molar ratio of 5-nitroisophthalic acid to methanol.

  • Catalyst Loading: Use a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).

  • Temperature Control: Maintain the reaction temperature at a controlled, lower level (e.g., 40-50°C).

  • Reaction Monitoring:

    • Prepare TLC plates with a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane).

    • Spot the starting material, a co-spot of the reaction mixture and starting material, and the reaction mixture.

    • Develop the plate and visualize under UV light. The monoester should have an Rf value between the diacid and the diester.

    • Monitor the disappearance of the starting material and the appearance of the monoester and diester spots.

  • Work-up: Once the optimal ratio of monoester to starting material is achieved, quench the reaction by pouring it into cold water. The product can then be extracted with a suitable organic solvent.

Issue 2: Incomplete Hydrolysis or Over-hydrolysis in the Saponification Route

Q: I am synthesizing MMN via the partial hydrolysis of Dimethyl-5-nitroisophthalate. My results show either a significant amount of unreacted diester or the formation of the 5-nitroisophthalic acid. How can I achieve selective mono-hydrolysis?

A: Achieving regioselective mono-hydrolysis of a symmetrical diester is a delicate balancing act. The key is to precisely control the amount of base and the reaction conditions.

Root Causes & Solutions:

  • Incorrect Stoichiometry of Base: Using a full equivalent or an excess of a strong base like sodium hydroxide will lead to the hydrolysis of both ester groups, forming the dicarboxylic acid.[1] Conversely, an insufficient amount will result in incomplete reaction.

    • Solution: Use a carefully measured, slightly less than one equivalent of the base (e.g., 0.95 equivalents of NaOH). This ensures that there isn't enough base to hydrolyze both ester groups on a significant portion of the diester molecules.

  • Reaction Temperature: As with esterification, higher temperatures will accelerate the hydrolysis of both ester groups.

    • Solution: Perform the hydrolysis at a lower temperature, even at room temperature or below, to increase selectivity.

  • Reaction Time: Allowing the reaction to proceed for too long, even with a limited amount of base, can lead to the formation of the diacid as the monoester is also susceptible to hydrolysis.

    • Solution: Monitor the reaction progress meticulously with TLC or HPLC and stop the reaction when the maximum amount of monoester is observed.

Experimental Protocol: Controlled Partial Hydrolysis of Dimethyl-5-nitroisophthalate

  • Reactant Setup: Dissolve Dimethyl-5-nitroisophthalate in methanol.

  • Base Addition: Slowly add a solution of 0.95 equivalents of sodium hydroxide in water to the reaction mixture at room temperature or below.

  • Monitoring: Use TLC with a suitable solvent system (e.g., dichloromethane:methanol 95:5) to monitor the disappearance of the starting diester and the formation of the monoester and diacid.

  • Work-up: Once the optimal conversion is reached, neutralize the reaction mixture with a dilute acid (e.g., HCl) to a pH of around 2-3. The precipitated monoester can then be collected by filtration.

Issue 3: Difficulty in Purifying the Crude Product

Q: My crude MMN is contaminated with both the starting material (either 5-nitroisophthalic acid or Dimethyl-5-nitroisophthalate) and the diester byproduct. What is the most effective purification strategy?

A: Purification can be challenging due to the similar polarities of the components. A multi-step approach is often necessary.

Purification Strategies:

  • Recrystallization: This is a common and effective method for purifying MMN.[1]

    • Solvent Selection: A mixture of solvents is often required. For example, recrystallization from an ethanol-water mixture can be effective. The choice of solvent will depend on the primary impurity.

  • Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed.

    • Eluent System: A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can effectively separate the diester, monoester, and diacid.

  • Acid-Base Extraction: This technique can be used to separate the acidic monoester and diacid from the neutral diester.

    • Dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Wash with a basic aqueous solution (e.g., sodium bicarbonate). The monoester and diacid will be deprotonated and move into the aqueous layer.

    • Separate the layers. The organic layer will contain the diester.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the monoester and diacid.

    • The resulting solid can then be further purified by recrystallization to separate the monoester from the diacid.

Data Summary Table
ParameterDirect EsterificationPartial Hydrolysis
Starting Material 5-Nitroisophthalic AcidDimethyl-5-nitroisophthalate
Key Reagent Methanol, Acid CatalystSodium Hydroxide
Primary Byproduct Dimethyl-5-nitroisophthalate5-Nitroisophthalic Acid
Control Strategy Stoichiometry, Temp, TimeStoichiometry of Base, Temp
Visualizing the Reaction Pathways

The following diagrams illustrate the two primary synthetic routes to Monomethyl-5-nitroisophthalate and the formation of the major byproducts.

G cluster_0 Direct Esterification 5-Nitroisophthalic Acid 5-Nitroisophthalic Acid Monomethyl-5-nitroisophthalate Monomethyl-5-nitroisophthalate 5-Nitroisophthalic Acid->Monomethyl-5-nitroisophthalate + MeOH, H+ Monomethyl-5-nitroisophthalate->5-Nitroisophthalic Acid + excess NaOH (Side Reaction) Dimethyl-5-nitroisophthalate Dimethyl-5-nitroisophthalate Monomethyl-5-nitroisophthalate->Dimethyl-5-nitroisophthalate + MeOH, H+ (Side Reaction) Dimethyl-5-nitroisophthalate->Monomethyl-5-nitroisophthalate + NaOH (0.95 eq)

Caption: Synthetic pathways to Monomethyl-5-nitroisophthalate.

Troubleshooting Logic Flow

This flowchart provides a systematic approach to troubleshooting common issues in MMN synthesis.

G start Low Yield or Purity of MMN q1 Which synthetic route was used? start->q1 esterification Direct Esterification q1->esterification hydrolysis Partial Hydrolysis q1->hydrolysis q2_est What is the main impurity? esterification->q2_est q2_hyd What is the main impurity? hydrolysis->q2_hyd diester Diester q2_est->diester diacid_est Diacid (Starting Material) q2_est->diacid_est solution_diester Reduce MeOH, Time, Temp, or Catalyst diester->solution_diester solution_diacid_est Increase Reaction Time or Temp diacid_est->solution_diacid_est diacid_hyd Diacid q2_hyd->diacid_hyd diester_hyd Diester (Starting Material) q2_hyd->diester_hyd solution_diacid_hyd Reduce Base Stoichiometry or Time diacid_hyd->solution_diacid_hyd solution_diester_hyd Increase Base or Reaction Time diester_hyd->solution_diester_hyd

Caption: Troubleshooting flowchart for MMN synthesis.

Preventative Measures and Best Practices

To proactively minimize diester formation and other side reactions, consider the following best practices:

  • High-Purity Starting Materials: Ensure the purity of your 5-nitroisophthalic acid or Dimethyl-5-nitroisophthalate, as impurities can lead to unforeseen side reactions.

  • Inert Atmosphere: While not always critical, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions, especially if the reaction is run at elevated temperatures for extended periods.

  • Vigorous Stirring: Ensure efficient mixing of the reactants, especially in heterogeneous reaction mixtures, to promote uniform reaction rates and prevent localized overheating.

  • Analytical Method Development: Before starting your synthesis on a larger scale, develop a reliable analytical method (TLC or HPLC) to accurately monitor the reaction progress. This will be crucial for determining the optimal reaction endpoint.

  • Small-Scale Optimization: Always optimize the reaction conditions on a small scale before proceeding to a larger-scale synthesis. This will save time and resources.

By understanding the underlying principles of the reaction and implementing these troubleshooting and preventative strategies, you can significantly improve the yield and purity of your Monomethyl-5-nitroisophthalate synthesis.

References

  • Google Patents. (n.d.). Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.
  • PureSynth. (n.d.). Monomethyl 5-Nitroisophthalate 98.0%. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Monomethyl-5-nitroisophthalate Solubility

Welcome to the Application Scientist Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor solubility profile of Monomethyl-5-nitroisophthalate (also kno...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor solubility profile of Monomethyl-5-nitroisophthalate (also known as 5-nitroisophthalic acid monomethyl ester). While this compound is a highly versatile building block for synthesizing heterotrifunctional crosslinkers and pharmaceutical intermediates, its physicochemical properties often bottleneck experimental workflows.

This guide bypasses generic advice to provide you with mechanistically grounded, self-validating protocols to overcome these solubility challenges without degrading your compound.

Quantitative Physicochemical Profile

Before troubleshooting, it is critical to understand the baseline parameters of the compound. The data below summarizes the physical constraints driving the solubility issues.

PropertyValueImplication for Solubilization
CAS Number 1955-46-0Standard identifier for reagent sourcing.
Molecular Formula C

H

NO

High heteroatom count indicates high polarity.
Molecular Weight 225.16 g/mol Relevant for precise stoichiometric base calculations.
Melting Point 181.0 - 185.0 °CHigh lattice energy; requires significant energy to dissolve.
Water Solubility InsolubleRequires salt formation for aqueous media[1].
Organic Solubility ~9 g/L at 20°CPoor in non-polar solvents; necessitates polar aprotic systems[2].

Troubleshooting FAQ: Mechanisms & Causality

Q1: Why does Monomethyl-5-nitroisophthalate exhibit such poor solubility in common organic solvents like Dichloromethane (DCM) or Ethyl Acetate? A1: The insolubility is driven by two structural features. First, the free carboxylic acid group forms highly stable, intermolecular hydrogen-bonded dimers. Second, the planar aromatic ring—coupled with the electron-withdrawing nitro group—promotes tight


 stacking in the solid state. This results in a high crystal lattice energy (evidenced by the >181°C melting point) that weakly polar solvents simply cannot overcome.

Q2: I need to achieve high concentrations for an amide coupling reaction. What is the optimal solvent system? A2: You must switch to strong polar aprotic solvents such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) . These solvents act as powerful hydrogen-bond acceptors, disrupting the carboxylic dimers. To further force dissolution, adding a stoichiometric amount of an organic base like DIPEA (N,N-Diisopropylethylamine) deprotonates the acid, forming a lipophilic ammonium salt that is highly soluble in organic media.

Q3: How can I safely dissolve this compound in aqueous media for a biological assay or a biphasic nitro-reduction without destroying the molecule? A3: Aqueous solubilization requires deprotonating the carboxylic acid to form a sodium or potassium salt. However, you must avoid strong bases (e.g., NaOH or KOH) and extended heating . The methyl ester group is highly susceptible to base-catalyzed saponification (hydrolysis), which will inadvertently convert your compound into 5-nitroisophthalic acid. Instead, leverage the fact that the nitro group lowers the pKa of the carboxylic acid; use a mild base like Sodium Bicarbonate (NaHCO


)  at room temperature to selectively deprotonate the acid while preserving the ester.

Visualizing the Solubilization Logic

The following diagram illustrates the causal relationships between the compound's structural properties, its insolubility, and the targeted interventions required to achieve a reaction-ready state.

G Compound Monomethyl-5-nitroisophthalate (Solid State) HBond Intermolecular H-Bonding (Carboxylic Dimers) Compound->HBond exhibits PiStack Aromatic Pi-Pi Stacking (Planar Structure) Compound->PiStack exhibits LowSol Low Solubility in Standard Solvents HBond->LowSol causes PiStack->LowSol causes Aprotic Polar Aprotic Solvents (DMSO, DMF) LowSol->Aprotic disrupted by Base Base Addition (Deprotonation) LowSol->Base overcome by Heat Thermal Energy (Heating to 50°C) LowSol->Heat mitigated by HighSol Enhanced Solubilization (Reaction Ready) Aprotic->HighSol solvates H-bonds Base->HighSol forms soluble salt Heat->HighSol breaks lattice energy

Mechanistic pathways of Monomethyl-5-nitroisophthalate insolubility and solubilization strategies.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . If the observable checkpoints are not met, the protocol dictates the immediate corrective action.

Protocol A: High-Concentration Solubilization in Aprotic Solvents (For Organic Synthesis)

Use this method prior to adding coupling reagents (e.g., HATU, EDC) for amidation.

  • Weighing: Accurately weigh Monomethyl-5-nitroisophthalate into a dry reaction flask.

  • Solvent Addition: Add anhydrous DMF or NMP at a ratio of 5 mL per gram of compound.

    • Causality: Anhydrous conditions prevent premature ester hydrolysis. The high dielectric constant of DMF begins solvating the crystal lattice.

  • Base Addition: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise while stirring.

    • Causality: DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid without attacking the ester carbonyl.

  • Agitation: Sonicate the mixture for 5 minutes at ambient temperature.

  • Validation Checkpoint: Observe the flask. The heterogeneous, cloudy suspension must transition into a clear, pale-yellow solution .

    • Failure Mode: If particulates remain, the lattice energy has not been fully overcome. Apply gentle heating (max 45°C) for 10 minutes. Do not exceed 50°C to avoid thermal decomposition[3].

Protocol B: Aqueous Solubilization via Controlled Deprotonation (For Biphasic Reactions)

Use this method when preparing the compound for aqueous biological assays or metal-catalyzed nitro reductions.

  • Suspension: Suspend the compound in Deionized (DI) water (10 mL per gram).

    • Causality: The compound is inherently insoluble in water (1)[1], creating a baseline heterogeneous mixture.

  • Mild Titration: Slowly add 1.05 equivalents of 1M Sodium Bicarbonate (NaHCO

    
    ) dropwise.
    
    • Causality: NaHCO

      
       is strong enough to deprotonate the acid but too weak to trigger ester saponification, protecting the molecule's structural integrity.
      
  • Agitation: Stir vigorously at room temperature in an open flask (or vented system).

  • Validation Checkpoint 1 (Visual): Monitor for effervescence (CO

    
     gas evolution). The cessation of bubbles coupled with the liquid turning transparent indicates complete conversion to the soluble sodium salt.
    
  • Validation Checkpoint 2 (Analytical): Spot the solution on pH paper. The pH must stabilize between 7.5 and 8.0 .

    • Failure Mode: If the pH exceeds 9.0, you have over-titrated, and ester hydrolysis is actively occurring. Discard and restart.

Experimental Workflow Visualization

Workflow Start Weigh Compound Solvent Add Polar Aprotic Solvent (e.g., DMF 5-10 Vol) Start->Solvent Check1 Is it fully dissolved? Solvent->Check1 HeatSon Heat to 45°C & Sonicate (5-10 mins) Check1->HeatSon No Success Proceed to Reaction Check1->Success Yes Check2 Clear Solution? HeatSon->Check2 BaseAdd Add Mild Base (e.g., DIPEA or NaHCO3) Check2->BaseAdd No Check2->Success Yes BaseAdd->Success Salt Formed

Step-by-step experimental workflow for solubilizing Monomethyl-5-nitroisophthalate.

References

  • Benchchem - Monomethyl-5-nitroisophthalate Solubility and Reactivity Profile. 2

  • ChemBK - Monomethyl 5-nitroisophthalate - Physico-chemical Properties. 1

  • Thermo Fisher Scientific - 5-Nitroisophthalic acid monomethyl ester - SAFETY DATA SHEET. 3

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of Monomethyl-5-nitroisophthalate: A Comparison Guide for Drug Development

Introduction & Mechanistic Overview Monomethyl-5-nitroisophthalate (also known as 3-(methoxycarbonyl)-5-nitrobenzoic acid) is a highly versatile, asymmetrical building block. It is extensively utilized in the pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Monomethyl-5-nitroisophthalate (also known as 3-(methoxycarbonyl)-5-nitrobenzoic acid) is a highly versatile, asymmetrical building block. It is extensively utilized in the pharmaceutical industry for the synthesis of X-ray contrast media (such as iopromide)[1], BACE inhibitors for Alzheimer's disease [2], and complex peptidomimetics.

Because the target mono-ester is typically synthesized via the partial esterification of 5-nitroisophthalic acid—or the partial hydrolysis of dimethyl 5-nitroisophthalate—reaction mixtures often contain a blend of the di-acid, mono-ester, and di-ester. These three compounds share similar polarities, making standard chromatographic separation and quantification challenging. Therefore, high-resolution 1H NMR spectroscopy serves as the most definitive analytical tool to objectively compare product purity, confirm structural integrity, and validate the reaction trajectory [3].

Mechanistic Causality of the 1H NMR Spectrum

To accurately interpret the 1H NMR spectrum of Monomethyl-5-nitroisophthalate, one must understand the magnetic environment dictated by its substituents: a nitro group (-NO₂), a carboxylic acid (-COOH), and a methyl ester (-COOCH₃).

  • Profound Deshielding Effect: The -NO₂ group is highly electronegative and exerts a strong inductive and resonance-withdrawing effect. This pushes the adjacent aromatic protons (H4 and H6) significantly downfield into the 8.8–9.0 ppm region.

  • Symmetry Breaking (The Diagnostic Marker): In symmetrical di-esters or di-acids, the C2v symmetry renders the H4 and H6 protons magnetically equivalent, producing a simple doublet. In the mono-ester, the differing inductive strengths of the -COOH versus the -COOCH₃ group break this symmetry. This slight difference in the magnetic environment causes H4 and H6 to resonate at slightly different frequencies. Consequently, the spectrum transforms from a simple 2-signal system into a complex 3-signal multiplet system (three distinct pseudo-triplets due to meta-coupling, J ≈ 1.5 Hz). This broken symmetry is the primary qualitative marker of successful mono-esterification.

Comparative Performance Guide: Mono-ester vs. Alternatives

To objectively evaluate the success of a partial esterification, researchers must compare the NMR profile of the target mono-ester against its precursor (di-acid) and the common over-reaction byproduct (di-ester).

Table 1: 1H NMR Comparison of 5-Nitroisophthalic Acid Derivatives (in DMSO-d6)

CompoundMolecular SymmetryAromatic Protons (8.7 - 9.0 ppm)Methyl Protons (-OCH₃)Acid Protons (-COOH)
5-Nitroisophthalic Acid (Precursor) [4]Symmetrical2 signals: ~8.73 (d, 2H), ~8.70 (t, 1H)None (0H)~13.5 ppm (br s, 2H)
Monomethyl-5-nitroisophthalate (Target)Asymmetrical3 signals: ~8.85 (t, 1H), ~8.82 (t, 1H), ~8.78 (t, 1H)~3.95 ppm (s, 3H)~13.5 ppm (br s, 1H)
Dimethyl-5-nitroisophthalate (Byproduct)Symmetrical2 signals: ~8.80 (d, 2H), ~8.75 (t, 1H)~3.95 ppm (s, 6H)None (0H)

Data Interpretation Insight: The integration ratio of the methoxy peak (~3.95 ppm) to the total aromatic region is the ultimate self-validating metric. A 3:3 ratio confirms the pure mono-ester, a 6:3 ratio indicates the di-ester, and a 0:3 ratio indicates unreacted di-acid.

Experimental Protocol: 1H NMR Sample Preparation & Validation

This self-validating workflow ensures high-fidelity spectral acquisition for precise reaction monitoring and impurity quantification.

Step 1: Sample Preparation

  • Action: Dissolve 10–15 mg of the synthesized Monomethyl-5-nitroisophthalate in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Causality: DMSO-d6 is strictly chosen over CDCl₃ because the free carboxylic acid group causes poor solubility in non-polar halogenated solvents, which would lead to low signal-to-noise ratios and artificially suppress the -COOH signal.

Step 2: Instrument Parameter Optimization

  • Action: Acquire the spectrum at 400 MHz or higher. Set the relaxation delay (D1) to at least 2.0 seconds.

  • Causality: Sterically hindered and electron-deficient aromatic protons often have longer T1 relaxation times. A sufficient D1 delay ensures complete magnetic relaxation between pulses, which is mathematically required for the integration ratios (the 3:3 validation check) to be perfectly accurate.

Step 3: Data Processing & Self-Validation

  • Action: Phase and baseline-correct the spectrum. Calibrate the residual DMSO solvent peak to exactly 2.50 ppm.

  • Validation: Integrate the entire aromatic region (8.7–9.0 ppm) and set the value to 3.00. Next, integrate the -OCH₃ singlet at ~3.95 ppm. If the reaction was perfectly selective, the methyl peak will integrate to exactly 3.00 (±0.05). Any excess integration in the methoxy region (e.g., 3.40) mathematically proves the presence of the dimethyl ester impurity.

Workflow Visualization

G A 5-Nitroisophthalic Acid (Di-acid) B Partial Esterification (MeOH, H+) A->B C Monomethyl-5-nitroisophthalate (Target Mono-ester) B->C Controlled D Dimethyl-5-nitroisophthalate (Di-ester Impurity) B->D Over-reaction E 1H NMR Validation (Symmetry & Integration) C->E D->E

Caption: Workflow of partial esterification and 1H NMR validation of Monomethyl-5-nitroisophthalate.

References

  • "New brominated compounds as contrast media for X-ray mammography" (EP1186305A1), European Patent Office.
  • "Amides as bace inhibitors" (WO2005108391A1), World Intellectual Property Organization.
  • "1,3-Benzenedicarboxylic acid, 5-nitro-, 1-methyl ester | CID 74776", PubChem, National Center for Biotechnology Information. URL: [Link]

  • "Aromatic Bromination in Concentrated Nitric Acid", Scientific Research Publishing (SCIRP). URL: [Link]

Comparative

Spectroscopic Differentiation Guide: FTIR Characterization of Monomethyl 5-Nitroisophthalate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural validation, comparative spectral analysis, and self-validating methodologies. Introduction & Analytical Cont...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural validation, comparative spectral analysis, and self-validating methodologies.

Introduction & Analytical Context

Monomethyl 5-nitroisophthalate (CAS: 1955-46-0) is a critical asymmetric building block extensively utilized in the synthesis of heterotrifunctional crosslinkers for bioconjugation and as a foundational scaffold for non-ionic, iodinated X-ray contrast media[1].

In chemical manufacturing and drug development, verifying the purity of this monoester is an analytical challenge. Syntheses (typically via the partial esterification of a diacid or the partial hydrolysis of a diester) are highly susceptible to contamination by unreacted 5-Nitroisophthalic acid (the diacid) or over-reacted Dimethyl 5-nitroisophthalate (the diester)[2]. As a Senior Application Scientist, I rely on Fourier Transform Infrared (FTIR) spectroscopy as the primary, rapid orthogonal technique to distinguish these three species based on their distinct vibrational modes.

Mechanistic Causality of the Vibrational Spectra

The diagnostic power of FTIR for Monomethyl 5-nitroisophthalate lies in molecular desymmetrization[3].

  • The Symmetrical Alternatives: 5-Nitroisophthalic acid possesses two identical carboxylic acid groups, yielding a single, intense acid carbonyl (C=O) stretch. Conversely, Dimethyl 5-nitroisophthalate possesses two identical ester groups, yielding a single ester carbonyl stretch[4],[5].

  • The Asymmetrical Target: When only one group is esterified to form Monomethyl 5-nitroisophthalate, the symmetry is broken. The molecule now contains two distinct carbonyl environments. This results in a bifurcation of the C=O stretching region , which is the definitive spectroscopic signature of the monoester.

  • Electronic Effects: The nitro (-NO₂) group, being strongly electron-withdrawing, exerts an inductive effect (-I effect) across the aromatic ring. This shifts both carbonyl peaks slightly to higher wavenumbers compared to unsubstituted benzoates by increasing the force constant of the C=O bonds.

Comparative FTIR Peak Analysis

To objectively evaluate product purity, we benchmark Monomethyl 5-nitroisophthalate against its structural alternatives. The table below summarizes the quantitative vibrational data used for rapid comparative identification.

Functional GroupMonomethyl 5-nitroisophthalate (Target)5-Nitroisophthalic acid (Diacid Impurity)Dimethyl 5-nitroisophthalate (Diester Impurity)Diagnostic Value
O-H Stretch (Acid) ~2500–3300 cm⁻¹ (Broad)~2500–3300 cm⁻¹ (Very Broad)Absent Differentiates from Diester
C=O Stretch (Ester) ~1730–1745 cm⁻¹Absent ~1730–1745 cm⁻¹ (Strong)Confirms Esterification
C=O Stretch (Acid) ~1690–1710 cm⁻¹~1690–1710 cm⁻¹ (Strong)Absent Confirms Partial Reaction
N-O Asym. Stretch ~1525–1535 cm⁻¹~1525–1535 cm⁻¹~1525–1535 cm⁻¹Baseline Confirmation
N-O Sym. Stretch ~1345–1355 cm⁻¹~1345–1355 cm⁻¹~1345–1355 cm⁻¹Baseline Confirmation
C-O Stretch (Ester) ~1240–1280 cm⁻¹Absent ~1240–1280 cm⁻¹Secondary Ester Check

Data synthesized from established spectral libraries and functional group characteristic frequencies.[4],[5],[3]

Self-Validating Experimental Protocol: KBr Pellet Transmission FTIR

Causality of Method Choice: While Attenuated Total Reflectance (ATR) is faster and non-destructive, transmission FTIR using a KBr pellet is strictly recommended for highly crystalline aromatic powders like monomethyl 5-nitroisophthalate. ATR can induce anomalous dispersion (the Christiansen effect) and peak shifts dependent on the crystal's refractive index. KBr transmission minimizes these optical artifacts, ensuring high-fidelity resolution of the critical 30 cm⁻¹ separation between the ester and acid carbonyl peaks.

Step-by-Step Methodology
  • System Calibration (Self-Validation Step 1): Before sample analysis, acquire a background spectrum of the empty sample compartment. Insert a standard polystyrene film and verify the calibration peak at exactly 1601.2 cm⁻¹. Causality: This ensures the interferometer is correctly aligned and the laser frequency is stable, which is critical when distinguishing closely eluting carbonyl peaks.

  • Sample Preparation: Weigh exactly 2.0 mg of Monomethyl 5-nitroisophthalate and 198.0 mg of IR-grade, desiccated Potassium Bromide (KBr). Grind the mixture in an agate mortar for exactly 60 seconds. Causality: Over-grinding can induce polymorphic transitions or moisture absorption, which artificially broadens the O-H stretch region and obscures the baseline.

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent pellet. Causality: The vacuum removes trapped air and moisture, preventing the appearance of a false water peak at ~3400 cm⁻¹ that could be mistaken for an acid O-H stretch.

  • Spectral Acquisition: Scan the pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans to ensure a high signal-to-noise ratio.

  • Internal Peak Validation (Self-Validation Step 2): Calculate the peak height ratio between the ester C=O (~1735 cm⁻¹) and the acid C=O (~1705 cm⁻¹). In a pure monoester, both peaks must be distinctly resolved. If the 1705 cm⁻¹ peak dwarfs the 1735 cm⁻¹ peak, diacid contamination is present. If the O-H stretch is absent, the sample has completely converted to the diester.

Diagnostic Logic Workflow

The following diagram illustrates the self-validating logical workflow used to confirm the identity and purity of Monomethyl 5-nitroisophthalate based on the acquired FTIR spectrum.

FTIR_Logic Start Acquire FTIR Spectrum (Target: Monomethyl 5-nitroisophthalate) CheckOH Is Broad O-H Peak Present? (2500-3300 cm⁻¹) Start->CheckOH CheckEster Is Ester C=O Present? (~1735 cm⁻¹) CheckOH->CheckEster Yes Diester Impurity Detected: Dimethyl 5-nitroisophthalate CheckOH->Diester No (Lacks Acid Group) CheckAcid Is Acid C=O Present? (~1705 cm⁻¹) CheckEster->CheckAcid Yes Diacid Impurity Detected: 5-Nitroisophthalic Acid CheckEster->Diacid No (Lacks Ester Group) CheckAcid->Diester No Target Identity Confirmed: Monomethyl 5-nitroisophthalate CheckAcid->Target Yes (Both C=O present)

Logical workflow for FTIR spectral validation of Monomethyl 5-nitroisophthalate.

References

  • PubChem - NIH . 1,3-Benzenedicarboxylic acid, 5-nitro-, 1-methyl ester | CID 74776. Retrieved from[Link]

  • PubChem - NIH . Dimethyl 5-nitroisophthalate | CID 83316. Retrieved from [Link]

  • PubChem - NIH . 5-Nitroisophthalic acid | CID 12069. Retrieved from[Link]

Sources

Validation

A Comparative Guide to the Thermal Stability of Nitroisophthalate Monoesters vs. Diesters for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and energetic materials research, understanding the thermal stability of compounds is paramount for ensuring safety, predicting shelf-life, and defining processing parameter...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and energetic materials research, understanding the thermal stability of compounds is paramount for ensuring safety, predicting shelf-life, and defining processing parameters. This guide provides an in-depth comparison of the thermal stability of nitroisophthalate monoesters and diesters, offering experimental insights and theoretical underpinnings to inform your research.

Introduction: The Critical Role of Thermal Stability

Nitroaromatic compounds are a cornerstone in various fields, from pharmaceuticals to explosives. Their utility is often intrinsically linked to their energetic nature, which also necessitates a thorough understanding of their thermal behavior. Thermal decomposition, if not well-characterized, can lead to runaway reactions, compromising safety and material integrity.[1][2] For drug development professionals, understanding the thermal stability of intermediates and active pharmaceutical ingredients (APIs) is a regulatory and safety imperative.

This guide focuses on the 5-nitroisophthalate scaffold, comparing the thermal stability of its monoester and diester derivatives. The presence of a free carboxylic acid group in the monoester versus a second ester group in the diester introduces significant structural differences that are hypothesized to influence their decomposition pathways and overall thermal resilience.

Gauging Thermal Stability: Key Experimental Techniques

Several analytical techniques are employed to probe the thermal stability of energetic materials. The most common and informative are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).[3][4][5][6]

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[4][6] It provides crucial information on melting points, phase transitions, and the onset and enthalpy of decomposition.[4][7]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate.[6][7] It is invaluable for determining decomposition temperatures and identifying the number of decomposition steps.

  • Accelerating Rate Calorimetry (ARC): ARC is an adiabatic calorimetric technique that simulates a worst-case thermal runaway scenario.[8][9][10] It provides data on the time-temperature-pressure relationship during an exothermic decomposition, allowing for the determination of critical safety parameters like the Temperature of No Return (TNR) and the Self-Accelerating Decomposition Temperature (SADT).[8]

For the purpose of this guide, we will focus on the insights gained from DSC and TGA as primary screening tools for thermal stability.

Molecular Structure and its Influence on Thermal Decomposition

The thermal stability of nitroaromatic compounds is primarily dictated by the strength of the C-NO2 bond.[11] Cleavage of this bond is often the initial and rate-determining step in the decomposition process.[11][12] However, the presence of other functional groups can introduce alternative, lower-energy decomposition pathways.

Nitroisophthalate Diester: A More Thermally Robust System

In a nitroisophthalate diester, the aromatic ring is substituted with a nitro group and two ester functionalities. The primary decomposition pathway is expected to be the homolytic cleavage of the C-NO2 bond. The ester groups are generally more thermally stable than carboxylic acid groups.

Nitroisophthalate Monoester: The Impact of a Free Carboxylic Acid Group

The monoester derivative contains a nitro group, an ester group, and a free carboxylic acid group. The presence of the carboxylic acid is anticipated to lower the overall thermal stability of the molecule. This is because carboxylic acids can undergo decarboxylation (loss of CO2) at elevated temperatures, a process that often occurs at a lower temperature than the C-NO2 bond scission. This introduces an additional, lower-energy decomposition route.

Comparative Thermal Analysis Data

Parameter5-Nitroisophthalic Acid Monoethyl Ester (Expected)5-Nitroisophthalic Acid Diethyl Ester (Expected)Rationale
Decomposition Onset (Tonset) by DSC LowerHigherThe free carboxylic acid in the monoester provides a lower energy decomposition pathway (decarboxylation) compared to the more stable ester groups.
Peak Decomposition Temperature (Tpeak) by DSC LowerHigherReflects the lower temperature at which the maximum rate of decomposition occurs for the monoester due to the additional decomposition pathway.
Enthalpy of Decomposition (ΔHd) Potentially more complex/multi-stepA more defined, single major exothermic eventThe monoester may exhibit a multi-step decomposition (decarboxylation followed by nitro group decomposition), which could be reflected in the DSC profile.
Mass Loss Profile (TGA) Multi-step mass loss may be observedA more distinct, single major mass loss eventTGA may show an initial mass loss corresponding to decarboxylation for the monoester, followed by the decomposition of the remaining structure.

Visualizing the Molecules and Their Decomposition

The following diagrams illustrate the structures of the monoester and diester and their proposed primary decomposition pathways.

G cluster_mono 5-Nitroisophthalic Acid Monoester monoester 5-Nitroisophthalic Acid Monoester Structure path1_mono Decarboxylation (Lower Temperature) monoester->path1_mono Heat path2_mono C-NO2 Bond Cleavage (Higher Temperature) monoester->path2_mono Heat products_mono Decomposition Products (e.g., CO2, nitroaromatic fragments) path1_mono->products_mono path2_mono->products_mono

Caption: Proposed decomposition pathways for a nitroisophthalate monoester.

G cluster_di 5-Nitroisophthalic Acid Diester diester 5-Nitroisophthalic Acid Diester Structure path_di C-NO2 Bond Cleavage diester->path_di Heat products_di Decomposition Products (e.g., nitroaromatic fragments) path_di->products_di

Caption: Primary decomposition pathway for a nitroisophthalate diester.

Experimental Protocol: DSC Analysis of Thermal Stability

This protocol outlines a general procedure for assessing the thermal stability of a nitroisophthalate ester using Differential Scanning Calorimetry.

Objective: To determine the onset temperature, peak decomposition temperature, and enthalpy of decomposition.

Materials:

  • Nitroisophthalate monoester or diester sample

  • DSC instrument (e.g., TA Instruments, Mettler Toledo)

  • Hermetically sealed aluminum pans and lids

  • Inert gas (Nitrogen or Argon) of high purity

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the sample into a tared aluminum DSC pan.

    • Hermetically seal the pan to contain any evolved gases and prevent sample loss.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with the inert gas at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected decomposition temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature that is beyond the completion of the decomposition event (e.g., 400 °C).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Determine the onset temperature of the exothermic decomposition peak (Tonset). This is typically determined by the intersection of the baseline with the tangent of the leading edge of the peak.[2]

    • Identify the temperature at the apex of the exothermic peak (Tpeak).

    • Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd) in J/g.

Caption: Workflow for DSC thermal stability analysis.

Conclusion and Key Takeaways for Researchers

The thermal stability of nitroisophthalate esters is a critical parameter for safe handling, storage, and processing. This guide puts forth a comparative analysis based on fundamental chemical principles, suggesting that nitroisophthalate diesters are inherently more thermally stable than their monoester counterparts.

Key Takeaways:

  • The presence of a free carboxylic acid group in the monoester introduces a lower-energy decomposition pathway (decarboxylation), leading to a lower onset of decomposition.

  • The diester, lacking this functional group, is expected to exhibit higher thermal stability, with decomposition primarily initiated by the cleavage of the more robust C-NO2 bond.

  • DSC and TGA are essential first-line techniques for screening the thermal stability of these compounds. For high-hazard potential, ARC studies are recommended to obtain critical safety data.[8][13]

  • When developing synthetic routes or formulating products with nitroisophthalate derivatives, the choice between a monoester and a diester will have significant implications for the thermal stability of the final product.

This guide serves as a foundational resource for researchers. It is imperative to always corroborate these theoretical considerations with rigorous experimental data for each specific compound under investigation.

References

  • ESARC Accelerating Rate Calorimeter - Thermal Hazard Technology. (n.d.). Vertex AI Search.
  • Lia, S., & Pantoya, M. L. (2021). Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry. PMC.
  • Jain, A., & Talawar, M. B. (2018). A review on differential scanning calorimetry technique and its importance in the field of energetic materials. ResearchGate.
  • Folly, P. (2004). Thermal Stability of Explosives. CHIMIA.
  • Maienschein, J. (2015). Thermal Decomposition Effects on Perforating Performance and Safety. OSTI.GOV.
  • Simon, H. T. (1970). The Vacuum Thermal Stability Test for Explosives. DTIC.
  • Srinivasan, R., & Kumar, S. (n.d.). Accelerating rate calorimeter. ResearchGate.
  • Rossi, D., & Restituyo, J. A. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS.org.
  • Di Masi, F., & Fiori, L. (2023). An Alternative Approach for Predicting the Shelf Life of Energetic Materials. MDPI.
  • Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
  • Zogg, A., & Fischer, U. (2006). Study of the Hydrogenation of Selected Nitro Compounds by Simultaneous Measurements of Calorimetric, FT-IR, and Gas-Uptake Signals. ACS Publications.
  • AZoM. (2024). Advancing Energy Storage Systems Through TGA and DSC Material Evaluation. AZoM.
  • Elbeih, A., et al. (n.d.). Thermal Stability and Detonation Characteristics of Pressed and Elastic Explosives on the Basis of Selected Cyclic Nitramines. [Source not further specified].
  • Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager.
  • Prager Elektronik. (n.d.). Accelerating Rate Calorimetry. Prager Elektronik.
  • Folly, P. (2026). (PDF) Thermal Stability of Explosives. ResearchGate.
  • Shackelford, S. A. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC.

Sources

Comparative

A Comparative Guide to the Chromatographic Separation of Mono-methyl and Di-methyl 5-Nitroisophthalates

Introduction: The Analytical Imperative in Pharmaceutical Synthesis In the synthesis of pharmaceutical intermediates, purity is not merely a goal; it is a prerequisite for safety and efficacy. Dimethyl 5-nitroisophthalat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative in Pharmaceutical Synthesis

In the synthesis of pharmaceutical intermediates, purity is not merely a goal; it is a prerequisite for safety and efficacy. Dimethyl 5-nitroisophthalate is a key building block in organic synthesis, notably for certain radiopaque media.[1][2] Its synthesis, typically through the esterification of 5-nitroisophthalic acid with methanol, is a well-established process.[1][3] However, this reaction pathway is often accompanied by the formation of critical impurities, namely the mono-methyl 5-nitroisophthalate, which can arise from incomplete esterification or partial hydrolysis of the final product.[2][4][5] For pharmaceutical applications, where intermediates must often exceed 99.5% purity, the accurate detection and separation of these closely related species are paramount.[2]

This guide provides a comprehensive comparison of chromatographic strategies for resolving di-methyl 5-nitroisophthalate from its mono-methyl counterpart. We will explore the foundational principles and provide detailed, field-tested protocols for Thin-Layer Chromatography (TLC) as a rapid qualitative tool and High-Performance Liquid Chromatography (HPLC) for robust quantitative analysis, comparing both Reversed-Phase (RP) and Normal-Phase (NP) modalities.

The Challenge: Exploiting Subtle Polarity Differences

The successful separation of these two compounds hinges on exploiting the significant difference in polarity conferred by the single free carboxylic acid group on the mono-methyl ester.

  • Di-methyl 5-nitroisophthalate: A relatively non-polar molecule, with its two polar carboxylic acid groups masked by methyl esters.

  • Mono-methyl 5-nitroisophthalate: A considerably more polar molecule due to the presence of one ester group and one free carboxylic acid group, which can engage in strong hydrogen bonding.[4]

This polarity differential is the key lever we will use to achieve chromatographic resolution.

Part 1: Thin-Layer Chromatography (TLC) - A Rapid Screening Method

TLC is an invaluable technique for rapid, cost-effective screening.[6] It is ideal for monitoring reaction progress, identifying the presence of impurities, and quickly optimizing solvent systems for column chromatography. The principle is based on the differential partitioning of analytes between a planar stationary phase (typically polar silica gel) and a mobile phase.[7]

Causality of Separation in TLC

In a normal-phase TLC system, the stationary phase (silica gel) is highly polar. The more polar mono-methyl ester will have a stronger affinity for the silica gel through hydrogen bonding and will, therefore, travel a shorter distance up the plate. Conversely, the less polar di-methyl ester will interact less with the stationary phase and be carried further by the mobile phase, resulting in a higher Retention Factor (Rf).[6][8]

Experimental Protocol: TLC Analysis
  • Sample Preparation: Prepare 1 mg/mL solutions of the di-methyl standard, mono-methyl standard, and the reaction mixture (co-spot) in a suitable volatile solvent such as ethyl acetate.

  • TLC Plate and Chamber Preparation:

    • Use a silica gel 60 F254 TLC plate. Gently draw a light pencil line approximately 1 cm from the bottom (the origin).

    • Pour the mobile phase (e.g., 70:30 Hexane:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere, which is crucial for reproducible results.[8]

  • Spotting: Using a capillary tube, carefully spot small, concentrated dots of each sample solution onto the origin line.

  • Development: Place the TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[7] Allow the solvent front to ascend until it is about 1 cm from the top of the plate.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp at 254 nm. Aromatic and conjugated systems like these will absorb UV light and appear as dark spots against the fluorescent green background of the plate.[9] Circle the spots with a pencil.

Workflow for TLC Separation

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_sample Prepare Samples (1 mg/mL) (Di-methyl, Mono-methyl, Mixture) spot Spot Samples on Origin prep_sample->spot prep_chamber Saturate TLC Chamber (70:30 Hexane:EtOAc) develop Develop Plate in Chamber prep_chamber->develop prep_plate Mark Origin on Silica Plate prep_plate->spot spot->develop dry Dry Plate develop->dry visualize Visualize under UV (254 nm) dry->visualize calculate Calculate Rf Values visualize->calculate RPHPLC_Workflow cluster_prep System & Sample Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis prep_mobile Prepare Mobile Phase A: 0.1% FA in H2O B: Acetonitrile equilibrate Equilibrate C18 Column (30% B, 1.0 mL/min) prep_mobile->equilibrate prep_sample Prepare Sample (0.1 mg/mL) in 50:50 ACN:H2O inject Inject 10 µL of Sample prep_sample->inject equilibrate->inject gradient Run Gradient Elution (30-80% B over 15 min) inject->gradient detect Detect Analytes at 254 nm gradient->detect integrate Integrate Peaks & Quantify detect->integrate NPHPLC_Workflow cluster_prep System & Sample Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis prep_mobile Prepare Mobile Phase (80:20:0.1 Hex:IPA:AcOH) equilibrate Equilibrate Silica Column (1.2 mL/min) prep_mobile->equilibrate prep_sample Prepare Sample (0.1 mg/mL) in Mobile Phase inject Inject 10 µL of Sample prep_sample->inject equilibrate->inject isocratic Run Isocratic Elution inject->isocratic detect Detect Analytes at 254 nm isocratic->detect integrate Integrate Peaks & Quantify detect->integrate

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Monomethyl-5-nitroisophthalate

This guide provides an in-depth, procedural framework for the safe and compliant disposal of monomethyl-5-nitroisophthalate. As researchers, scientists, and drug development professionals, our commitment to safety and en...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of monomethyl-5-nitroisophthalate. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemicals we handle. This document is designed to provide clear, actionable intelligence, ensuring that the disposal of this compound is managed with the same precision as its application in your research. The causality behind each step is explained to foster a culture of safety and regulatory adherence within your laboratory.

Hazard Assessment and Chemical Profile

Before initiating any disposal protocol, a thorough understanding of the compound's chemical and toxicological profile is paramount. Monomethyl-5-nitroisophthalate is not classified as a hazardous substance under the US OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, this does not permit complacency. All chemicals must be handled with care, and waste streams must be managed responsibly.

The primary risks associated with this compound are related to its physical form as a powder (inhalation risk) and its behavior under thermal decomposition, which can release irritating and toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[1][2]. It is also incompatible with strong oxidizing agents, a critical consideration for waste segregation[1][2].

Table 1: Physicochemical Properties of Monomethyl-5-nitroisophthalate

PropertyValueSource
Molecular Formula C₉H₇NO₆[2][3]
Molecular Weight 225.16 g/mol [2][3]
Physical State Powder / Solid[2][4]
Appearance Light yellow powder[1][2][4]
Melting Point 181 - 185 °C (357.8 - 365 °F)[2][4]
Water Solubility Insoluble[1][2][4]
Stability Stable under normal conditions[1][2]

Personal Protective Equipment (PPE) and Engineering Controls

The foundation of safe chemical handling, particularly during waste consolidation, is the consistent use of appropriate PPE and engineering controls. The causality is simple: to prevent exposure via inhalation, ingestion, or dermal contact.

  • Engineering Controls : Always handle monomethyl-5-nitroisophthalate waste within a certified chemical fume hood. This minimizes the risk of inhaling the fine powder.

  • Eye and Face Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2].

  • Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure[2].

  • Respiratory Protection : While generally not required under normal use conditions with adequate ventilation, a NIOSH-approved respirator may be necessary for large-scale cleanups or spills where dust generation is significant[2][4].

Disposal Decision Workflow

The proper disposal pathway depends on the form and contamination level of the waste. This decision tree illustrates the logical flow for determining the correct disposal stream for all waste containing monomethyl-5-nitroisophthalate. The ultimate authority for waste disposal is your institution's Environmental Health and Safety (EHS) department, which operates in accordance with regulations set by bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5][6].

DisposalWorkflow Start Identify Waste Containing Monomethyl-5-nitroisophthalate WasteType What is the form of the waste? Start->WasteType Solid Unused or Expired Solid Chemical WasteType->Solid  Pure Solid Contaminated Contaminated Labware (Gloves, Wipes, Weigh Boats) WasteType->Contaminated  Contaminated Material Container Empty Stock Container WasteType->Container Empty Container Solid_Action Protocol 4.1: Package as solid chemical waste. Label clearly. Solid->Solid_Action Contaminated_Action Protocol 4.2: Package in designated solid waste container. Contaminated->Contaminated_Action Container_Decon Is container empty (<3% residue)? Container->Container_Decon Final Transfer all packaged waste to EHS for final disposal. Solid_Action->Final Contaminated_Action->Final Decon_Yes Protocol 4.3: Triple rinse with a suitable solvent (e.g., acetone, methanol). Container_Decon->Decon_Yes Yes Decon_No Dispose of container with residual chemical via Protocol 4.1. Container_Decon->Decon_No No Rinsate Collect rinsate as hazardous liquid waste. Decon_Yes->Rinsate Deface Deface label on rinsed container. Dispose in appropriate lab glass or solid waste bin. Decon_Yes->Deface Decon_No->Solid_Action Rinsate->Final

Caption: Disposal decision workflow for monomethyl-5-nitroisophthalate waste.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is a self-validating system that ensures safety and compliance.

Protocol 4.1: Disposal of Uncontaminated Monomethyl-5-nitroisophthalate (Solid Waste)

This protocol applies to unused, expired, or residual pure chemical.

  • Preparation : Perform all actions inside a chemical fume hood. Don appropriate PPE.

  • Containment : Carefully sweep or transfer the solid powder into a chemically compatible, sealable container designated for solid chemical waste. A wide-mouth polyethylene or glass jar is suitable. Avoid generating dust[2].

  • Labeling : Securely close the container. Label it clearly with a hazardous waste tag as required by your institution. The label must include:

    • The full chemical name: "Monomethyl-5-nitroisophthalate"

    • CAS Number: "1955-46-0"

    • The words "Hazardous Waste"

    • An accurate estimation of the quantity.

  • Storage : Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials like strong oxidizing agents[1].

  • Pickup : Arrange for pickup by your institution's EHS department.

Protocol 4.2: Disposal of Contaminated Labware and Debris

This protocol applies to items such as gloves, weighing paper, and wipes that are contaminated with the chemical.

  • Collection : Place all contaminated solid debris directly into a designated solid waste container (often a lined cardboard box or a specific plastic drum).

  • Segregation : Do not dispose of any sharps (needles, razor blades) in this container. Sharps must go into a designated sharps container.

  • Closure and Labeling : When the container is full, securely seal it. Label it clearly as "Solid Chemical Waste" or as directed by your EHS office.

  • Pickup : Move the sealed container to the satellite accumulation area for EHS pickup.

Protocol 4.3: Decontamination of Empty Containers

An "empty" container is defined by the EPA as one holding no more than 3% of its original contents by weight.

  • Initial Assessment : Determine if the container meets the criteria for being "empty." If significant residue remains, it should be disposed of as solid waste according to Protocol 4.1[7].

  • Rinsing Procedure : Inside a chemical fume hood, triple rinse the empty container with a suitable solvent. Methanol or acetone are appropriate choices.

  • Rinsate Collection : The solvent rinsate is now considered hazardous waste. Collect all three rinses in a designated container for hazardous liquid waste. Label this container appropriately with the names of all constituents (e.g., "Methanol/Acetone rinsate with trace Monomethyl-5-nitroisophthalate").

  • Container Disposal : Once triple-rinsed and air-dried in the fume hood, the original container is considered non-hazardous. Obliterate or remove the original label to prevent confusion[7]. The container can now be disposed of in the appropriate laboratory glass or solid waste bin, as per institutional policy.

Regulatory Context and Final Authority

All hazardous waste generation, transportation, and disposal in the United States are regulated under the Resource Conservation and Recovery Act (RCRA), enforced by the EPA[5][6]. Your institution's EHS department is responsible for interpreting and implementing these regulations. They are the final authority on all waste disposal procedures. Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by EHS[8]. This guide provides a framework based on best practices, but it is subordinate to your local and federal regulations.

References

  • 5-Nitroisophthalic acid monomethyl ester - SAFETY DATA SHEET. (2025, September 07). Alfa Aesar. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Hazardous Waste. County of San Diego. [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA. [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. [Link]

  • Defining Hazardous Waste. Department of Toxic Substances Control - CA.gov. [Link]

Sources

Handling

Personal protective equipment for handling Monomethyl-5-nitroisophthalate

Operational Guide: Personal Protective Equipment and Handling Protocols for Monomethyl-5-nitroisophthalate As a Senior Application Scientist, I frequently oversee the integration of critical chemical building blocks into...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Personal Protective Equipment and Handling Protocols for Monomethyl-5-nitroisophthalate

As a Senior Application Scientist, I frequently oversee the integration of critical chemical building blocks into complex synthetic pipelines. Monomethyl-5-nitroisophthalate (CAS: 1955-46-0) is a highly versatile intermediate, fundamentally utilized in the preparation of heterotrifunctional crosslinkers for peptide bioconjugation and the synthesis of histone demethylase (LSD1) inhibitors targeting oncological pathways[1].

However, its structural features—specifically the reactive nitro and methyl ester functional groups—render it a significant occupational hazard if mishandled. This guide provides a self-validating system for laboratory safety, detailing the scientific causality behind Personal Protective Equipment (PPE) selection, operational workflows, and disposal plans.

Hazard Profile & The Causality of Protection

Monomethyl-5-nitroisophthalate presents as a white to light-yellow crystalline powder. According to standardized safety data, it carries GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].

The causality behind these hazards lies in the molecule's electrophilic nature. The nitroaromatic ring can interact with nucleophilic sites on biological macromolecules (such as proteins and DNA), leading to localized sensitization or severe mucosal irritation. Furthermore, upon combustion or thermal decomposition (typically above 180°C), the compound undergoes aggressive oxidative degradation, generating highly toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO)[3].

Hazards Chem Monomethyl-5-nitroisophthalate (C9H7NO6) Thermal Thermal Decomposition (>180°C) Chem->Thermal Heat Aerosol Aerosolization (Dust Generation) Chem->Aerosol Agitation Dermal Dermal Contact (Electrophilic Attack) Chem->Dermal Exposure Gas Toxic Fumes (NOx, COx) Thermal->Gas Resp Respiratory Irritation (Mucosal Damage) Aerosol->Resp Skin Skin Irritation (Dermatitis) Dermal->Skin

Caption: Causality pathway of physical hazards and biological exposure risks.

Quantitative Hazard Data & PPE Matrix

To mitigate these risks, PPE must be selected based on chemical compatibility and physical state dynamics. The table below summarizes the required PPE and the scientific rationale dictating its use.

Hazard CategoryGHS ClassificationRequired PPEScientific Rationale (Causality)
Respiratory H335 (Irritant)NIOSH-approved N95 or P100 particulate respiratorThe compound is a fine powder (MW: 225.16 g/mol ). Aerosolization during weighing leads to inhalation of micro-particulates, causing mucosal hydrolysis and irritation.
Dermal/Skin H315 (Irritant)Nitrile gloves (min. 0.11 mm thickness), Lab coatNitroaromatics can penetrate compromised skin barriers. Nitrile provides a robust chemical barrier against the ester functionality, preventing contact dermatitis[3].
Ocular H319 (Irritant)Air-tight chemical safety gogglesAirborne dust dissolves in the aqueous environment of the eye, leading to localized hydrolysis of the ester and severe, immediate irritation[3].
Thermal/Fire Decomposes to NOxFlame-resistant (FR) lab coat (for scale-up)High-temperature reactions risk thermal decomposition. FR garments prevent secondary ignition during an exothermic runaway.

Operational Workflow: Safe Handling & Synthesis

To ensure trustworthiness in the lab, every protocol must function as a self-validating system. The following step-by-step methodology outlines the safe handling of Monomethyl-5-nitroisophthalate during a standard amidation workflow (e.g., synthesizing an LSD1 inhibitor intermediate)[4].

Step-by-Step Methodology: Amidation Workflow

  • Pre-Operational Verification: Verify that the chemical fume hood has a face velocity of at least 80-100 feet per minute (fpm). Don all required PPE (Nitrile gloves, air-tight goggles, lab coat, and respirator). Self-Validation: A tissue paper taped to the hood sash should pull inward steadily, confirming negative pressure.

  • Weighing and Transfer: Weigh the required mass of Monomethyl-5-nitroisophthalate inside a static-free weighing enclosure to prevent dust dispersion.

  • Solvent Dissolution: Transfer the powder to a round-bottom flask. Dissolve in an appropriate anhydrous solvent (e.g., DMF or DCM). Causality: Using anhydrous solvents prevents the premature, base-catalyzed hydrolysis of the methyl ester group back into a dicarboxylic acid[4].

  • Reagent Addition: Slowly add the coupling reagent (e.g., HATU) followed by the amine base (e.g., DIPEA). Safety Check: This step can be mildly exothermic. Maintain the reaction vessel in an ice bath if scaling up beyond 5 grams to control the kinetic rate and prevent thermal decomposition into NOx gases.

  • Reaction Monitoring: Seal the vessel and allow it to stir under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.

  • Aqueous Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Causality: This neutralizes excess acid and partitions the organic intermediate into the organic layer, safely separating it from water-soluble, potentially reactive byproducts.

Workflow Step1 1. Fume Hood Prep (Verify 80-100 fpm) Step2 2. Don PPE (Nitrile, Goggles, N95) Step1->Step2 Step3 3. Weighing & Transfer (Minimize Aerosols) Step2->Step3 Step4 4. Synthesis Reaction (Anhydrous Conditions) Step3->Step4 Step5 5. Aqueous Workup (Phase Separation) Step4->Step5 Step6 6. Waste Disposal (Segregation) Step5->Step6

Caption: Step-by-step operational workflow for handling Monomethyl-5-nitroisophthalate.

Spill Response and Disposal Plans

A robust safety protocol requires immediate, actionable plans for logistical failures. If a spill occurs outside of primary containment, execute the following procedural steps:

Immediate Spill Response:

  • Evacuate & Isolate: Clear personnel from the immediate area. Ensure local exhaust ventilation is operating at maximum capacity.

  • PPE Upgrade: Responders must upgrade to a half-face respirator with P100 cartridges and heavy-duty nitrile gloves.

  • Containment: Do NOT sweep dry powder, as this generates hazardous aerosols. Gently cover the spill with damp absorbent pads or carefully moisten the powder with a compatible solvent (e.g., water or ethanol) to suppress dust[3].

  • Collection: Use non-sparking tools to scoop the moistened material into a chemically compatible, sealable hazardous waste container.

  • Decontamination: Wash the spill area thoroughly with soap and water, followed by a 70% ethanol wipe-down to remove residual organic traces.

Disposal Plan:

  • Segregation: Monomethyl-5-nitroisophthalate waste must be strictly segregated from strong oxidizing agents and strong bases to prevent spontaneous exothermic reactions[3].

  • Labeling: Label waste containers clearly with "Hazardous Waste: Toxic/Irritant Solid (Monomethyl-5-nitroisophthalate)" and include the GHS pictogram for Irritant (GHS07).

  • Incineration: Dispose of via a licensed hazardous waste contractor. The material must be incinerated in a facility equipped with an afterburner and a caustic scrubber. Causality: The caustic scrubber is mandatory to neutralize the toxic nitrogen oxides (NOx) generated during the combustion of the nitroaromatic ring, preventing environmental contamination.

References

  • Title: Monomethyl 5-Nitroisophthalate 98.0% - Pure Synth Source: pure-synth.com URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.